Natsudaidain
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,6,7,8-tetramethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-15(23)14(22)13-17(26-3)19(27-4)21(29-6)20(28-5)18(13)30-16/h7-9,23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJBNIRSVUKABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188655 | |
| Record name | Natsudaidain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Natsudaidain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35154-55-3 | |
| Record name | Natsudaidain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35154-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Natsudaidain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035154553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Natsudaidain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00188655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NATSUDAIDAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28441ILD21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Natsudaidain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 - 156 °C | |
| Record name | Natsudaidain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Natsudaidain: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity
Natsudaidain is an O-methylated flavonol, a class of chemical compounds that can be isolated from Citrus plants. Its chemical identifiers are as follows:
| Identifier | Value | Reference |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3-hydroxy-5,6,7,8-tetramethoxychromen-4-one | [1] |
| CAS Number | 35154-55-3 | [2] |
Biological Activity
This compound has demonstrated notable anti-inflammatory and immunomodulatory properties. The primary mechanism of action identified is the inhibition of pro-inflammatory mediators by suppressing the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Anti-inflammatory Effects
In studies utilizing rat basophilic leukemia cells (RBL-2H3), this compound has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2) upon stimulation with the calcium ionophore A23187.[2]
Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound
| Parameter | Cell Line | Stimulant | Method | Result | Reference |
| TNF-α Inhibition (IC50) | RBL-2H3 | A23187 | ELISA | 6.8 µM | [2] |
| COX-2 Protein Expression | RBL-2H3 | A23187 | Immunoblotting | Inhibition observed at 5, 25, and 50 µM | [2] |
| p38 MAPK Phosphorylation | RBL-2H3 | A23187 | Immunoblotting | Inhibition observed | [2] |
| p65 NF-κB Phosphorylation | RBL-2H3 | A23187 | Immunoblotting | No significant inhibition |
Immunomodulatory Effects
Beyond its anti-inflammatory properties, this compound has been observed to modulate T-cell activation. Studies have indicated that it can suppress the proliferation of T-cells and the production of several key cytokines.
Table 2: Immunomodulatory Effects of this compound
| Parameter | Cell Type | Finding | Reference |
| T-cell Proliferation | Splenocytes | Suppressed | |
| Cytokine Production | Splenocytes | Suppressed IFN-γ, IL-2, and IL-10 |
Signaling Pathways
The primary signaling pathway modulated by this compound, based on current research, is the p38 MAPK pathway. This pathway is a crucial regulator of inflammatory responses.
Caption: this compound's inhibition of the p38 MAPK signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Treatment
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated fetal bovine serum (FBS).[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Treatment Protocol:
-
Seed RBL-2H3 cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 25, 50 µM) or vehicle control for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with 2 µM of the calcium ionophore A23187.[2]
-
Incubate for the desired time depending on the assay (e.g., 3 hours for mRNA analysis, 8 hours for protein analysis).
-
Caption: A generalized experimental workflow for studying this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α
-
Objective: To quantify the concentration of TNF-α in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Use a commercially available rat TNF-α ELISA kit.
-
Follow the manufacturer's instructions for the assay. This typically involves:
-
Adding standards and samples to a microplate pre-coated with an anti-rat TNF-α antibody.
-
Incubating to allow TNF-α to bind to the immobilized antibody.
-
Washing the plate to remove unbound substances.
-
Adding a biotin-conjugated anti-rat TNF-α antibody.
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
-
Western Blotting for p38 MAPK Phosphorylation and COX-2 Expression
-
Objective: To detect the levels of phosphorylated p38 MAPK and total COX-2 protein in cell lysates.
-
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Potential Anti-Cancer Activity
Preliminary investigations into the anti-cancer properties of this compound are emerging. While comprehensive data is still limited, some studies suggest potential effects on cancer cell lines. Further research is required to elucidate the mechanisms of action, which may involve the induction of apoptosis or cell cycle arrest.
Table 3: Preliminary Data on the Anti-Cancer Activity of this compound (Hypothetical)
| Parameter | Cell Line | Method | Result | Reference |
| Cell Viability (IC50) | MCF-7 (Breast Cancer) | MTT Assay | Data not yet available | - |
| Apoptosis Induction | To be determined | Annexin V/PI Staining | To be determined | - |
| Cell Cycle Arrest | To be determined | Flow Cytometry | To be determined | - |
Further research is warranted to fully characterize the therapeutic potential of this compound in various disease models. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals interested in exploring this promising natural compound.
References
A Technical Guide to the Natural Sources and Isolation of Natsudaidain from Citrus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain is an O-methylated flavonol, a class of flavonoids known for its potential therapeutic properties. It can be isolated from various Citrus plants. The name of this compound is derived from Citrus natsudaidai Hayata, commonly known as "Natsumikan," a Japanese summer tangerine.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and purification, and its interaction with specific cellular signaling pathways.
Natural Sources of this compound
This compound is predominantly found in the peel of various Citrus species. While its namesake, Citrus natsudaidai, is a primary source, other species have also been reported to contain this polymethoxyflavone (PMF). The concentration of this compound and other flavonoids can vary depending on the species, cultivar, tissue part (flavedo, albedo, leaves), and ripening stage of the fruit.
Table 1: Quantitative Distribution of this compound and Related Flavonoids in Citrus Species
| Citrus Species | Tissue | This compound Concentration | Other Major Flavonoids | Reference |
| Citrus natsudaidai | Peel (immature) | Data not available | Naringin (780 mg/100g), Neohesperidin (370 mg/100g) | [2] |
| Citrus natsudaidai (3 cultivars) | Peel | Data not available | Naringin (23.8–27.0 mg/g DM), Neohesperidin (8.30–10.2 mg/g DM) | [3][4] |
| Citrus Species (General) | Leaves | Quantitative data for 24 flavonoids including this compound reported, but specific values for this compound are not detailed in the abstract. | Sinensetin, Nobiletin, Heptamethoxyflavone, Demethylnobiletin, Tangeretin | [5] |
| Citrus reticulata | Peel | Data not available | Hesperidin, Nobiletin, Tangeretin | [6] |
| Citrus hassaku | - | Reported to contain this compound | Data not available | |
| Citrus madurensis | Leaves | This compound has been isolated from this source | Data not available |
DM: Dry Material
Isolation and Purification of this compound
The isolation of this compound from Citrus sources involves a multi-step process of extraction followed by chromatographic purification to separate it from a complex mixture of other flavonoids and plant metabolites.
Experimental Protocol: Extraction and Isolation
This protocol is a composite of established methods for the extraction and purification of polymethoxyflavones from Citrus peel.[4][5][7]
1. Preparation of Plant Material:
-
Fresh Citrus natsudaidai peels are collected and washed thoroughly.
-
The peels are air-dried or freeze-dried to remove moisture.
-
The dried peels are then ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
The powdered peel is subjected to solvent extraction, a common method for isolating PMFs.[7]
-
Solvent Selection: Non-polar solvents like hexane or polar solvents such as ethanol or methanol are typically used.[7] A 75% ethanol solution has been shown to be highly efficient for PMF extraction.[7]
-
Procedure: The powdered peel is macerated or refluxed with the chosen solvent. For example, the powder can be refluxed with 75% (v/v) ethanol for 10 hours.[7]
-
The resulting extract is filtered to remove solid plant material.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Purification by Column Chromatography:
-
The crude extract is further purified using column chromatography to separate the flavonoids based on their polarity.
-
Adsorbent: Silica gel is a commonly used stationary phase for the separation of PMFs.[4]
-
Procedure:
-
A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel.
-
This is then loaded onto the top of the prepared column.
-
Elution: A gradient elution is performed with a solvent system of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, or chloroform and acetone (e.g., 9:2 v/v).[4][7]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions with similar TLC profiles are pooled and concentrated.
-
4. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.[5]
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water or methanol and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape.
-
Procedure:
-
The partially purified fraction from column chromatography is dissolved in the mobile phase.
-
The solution is injected into the preparative HPLC system.
-
The elution of compounds is monitored using a UV detector.
-
The peak corresponding to this compound is collected.
-
The solvent is evaporated to yield pure this compound.
-
Experimental Workflow Diagram
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchwithnj.com [researchwithnj.com]
- 4. The process of extracting citrus polymethoxyflavones from citrus bioflavonoids. [greenskybio.com]
- 5. Simultaneous Separation and Purification of Five Polymethoxylated Flavones from “Dahongpao” Tangerine (Citrus tangerina Tanaka) Using Macroporous Adsorptive Resins Combined with Prep-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Solubility Profile of Natsudaidain: A Technical Guide for Researchers
An In-depth Examination of Natsudaidain's Solubility in Common Laboratory Solvents for Application in Research and Drug Development
Abstract
This compound, a polymethoxyflavone (PMF) found in citrus peels, has garnered significant interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. A fundamental understanding of its solubility in various solvents is paramount for accurate experimental design, formulation development, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its relevant signaling pathway.
Introduction to this compound
This compound (3-hydroxy-3',4',5,6,7,8-hexamethoxyflavone) is a flavonoid distinguished by the presence of multiple methoxy groups on its basic flavone structure. These structural features significantly influence its physicochemical properties, including its solubility. As with many polymethoxyflavones, this compound exhibits low aqueous solubility, a critical factor to consider in biological assays and for its bioavailability.
Solubility of this compound in Common Laboratory Solvents
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the general solubility trends for polymethoxyflavones provide a strong indication of its behavior in various solvents. The following table summarizes the expected solubility of this compound based on the known characteristics of this class of compounds.
| Solvent | Chemical Class | Expected Solubility of this compound | Rationale & References |
| Water | Protic, Polar | Very Low to Insoluble | Polymethoxyflavones are known for their low aqueous solubility. Predicted water solubility for this compound is approximately 0.033 g/L. |
| Ethanol | Protic, Polar | Soluble | Organic solvents like ethanol are commonly used for the extraction of polymethoxyflavones from natural sources, indicating good solubility.[1] |
| Methanol | Protic, Polar | Soluble | Similar to ethanol, methanol is an effective solvent for the extraction of flavonoids.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2] |
| Acetone | Aprotic, Polar | Soluble | Acetone is a common solvent for flavonoids.[3] |
| Chloroform | Nonpolar | Sparingly Soluble to Soluble | The multiple methoxy groups on this compound impart some lipophilic character, suggesting potential solubility in nonpolar solvents. |
| Ethyl Acetate | Aprotic, Moderately Polar | Soluble | Ethyl acetate is frequently used in the extraction and purification of flavonoids.[1] |
| Acetonitrile | Aprotic, Polar | Soluble | Acetonitrile is a common solvent used in HPLC analysis of flavonoids, indicating solubility.[3] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in a specific solvent. This method is based on the widely accepted "shake-flask" method followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected laboratory solvent (e.g., ethanol, analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed tubes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Pipettes
3.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed for at least one hour to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or g/L.
3.3. Experimental Workflow Diagram
This compound and the p38 MAPK Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating specific cellular signaling pathways. One of the key mechanisms is the inhibition of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) production through the suppression of p38 mitogen-activated protein kinase (MAPK) phosphorylation.
4.1. Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the p38 MAPK signaling pathway.
Conclusion
This technical guide provides essential information for researchers working with this compound. While precise quantitative solubility data remains an area for further investigation, the provided qualitative solubility profile, in conjunction with a detailed experimental protocol, offers a solid foundation for handling this promising polymethoxyflavone in a laboratory setting. The visualization of its interaction with the p38 MAPK signaling pathway further elucidates its mechanism of action, aiding in the design of future studies. Researchers are encouraged to perform their own solubility determinations for their specific experimental conditions to ensure accuracy and reproducibility.
References
Natsudaidain: A Technical Whitepaper on its Discovery, History, and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain is a polymethoxyflavone (PMF), a class of organic compounds characterized by a flavone backbone with multiple methoxy groups.[1] Isolated from Citrus plants, this natural product has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, alongside a detailed examination of its biological activities, supported by quantitative data and experimental protocols.
Discovery and Historical Research
The story of this compound is intrinsically linked to its natural source, the Citrus natsudaidai Hayata, a Japanese citrus fruit. The fruit itself has a history dating back to 1740 in Japan and is known for its distinctly tart flavor.[2] The name "Natsudaidai" is derived from the Japanese words "natsu" (summer) and "daidai" (a type of bitter orange), reflecting its late maturation season.[3]
The formal scientific discovery and characterization of this compound as a distinct chemical entity were reported in a 1971 paper by Kinoshita and Murase, published in Yakugaku Zasshi (the Journal of the Pharmaceutical Society of Japan). Their work, titled "Studies on the constituents of orange oil of Citrus natsudaidai Hayata. I. Structure of this compound: 3-hydroxy-5,6,7,8,3′,4′-hexamethoxyflavone," marked a pivotal moment in the understanding of the chemical composition of this citrus variety.[4] While the full experimental text from this seminal publication is not widely available in digital archives, the general methodologies of the era for isolating and characterizing natural products from plant materials are well-documented. These would have likely involved a combination of solvent extraction, column chromatography for purification, and spectroscopic techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with mass spectrometry, to elucidate the molecular structure.
Early research on Citrus natsudaidai focused on its agricultural and food science aspects, with studies dating back to at least 1951 examining the chemical composition of its juice.[5] However, the work of Kinoshita and Murase shifted the focus towards the specific bioactive compounds within the peel, where polymethoxyflavones are most abundant.[6] Subsequent research has further confirmed the presence of this compound in various Citrus species, including Citrus reticulata and Citrus hassaku.[3]
Data Presentation
The primary biological activity of this compound that has been quantitatively assessed is its anti-inflammatory effect. The following tables summarize the key findings from in vitro studies.
Table 1: Inhibitory Effect of this compound on TNF-α Production in A23187-Stimulated RBL-2H3 Cells
| Parameter | Value | Cell Line | Stimulant | Reference |
| IC50 for TNF-α Protein Inhibition | 6.8 µM | RBL-2H3 | A23187 | [7] |
| Inhibition of TNF-α mRNA levels | Dose-dependent | RBL-2H3 | A23187 | [7] |
Table 2: Inhibitory Effect of this compound on COX-2 Expression in A23187-Stimulated RBL-2H3 Cells
| This compound Concentration | COX-2 mRNA Reduction (%) | Cell Line | Stimulant | Reference |
| 5 µM | 18.6 | RBL-2H3 | A23187 | [7] |
| 25 µM | 45.6 | RBL-2H3 | A23187 | [7] |
| 50 µM | 58.1 | RBL-2H3 | A23187 | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper, offering a reproducible framework for further research.
Isolation and Structural Elucidation of this compound (General Protocol)
Based on standard phytochemical methods of the 1970s and contemporary practices for isolating flavonoids from citrus peels, the following is a representative protocol for the isolation and characterization of this compound.
1. Plant Material and Extraction:
-
Fresh peels of Citrus natsudaidai are collected, washed, and air-dried.
-
The dried peels are ground into a fine powder.
-
The powdered peel is subjected to solvent extraction, typically using a non-polar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or ethanol to extract the flavonoids. This is often performed using a Soxhlet apparatus for exhaustive extraction.
2. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to column chromatography. A common stationary phase is silica gel.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.
3. Structural Elucidation:
-
UV-Vis Spectroscopy: To determine the absorption maxima, which provides information about the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the molecular formula and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the precise arrangement of protons and carbons in the molecule, allowing for the complete structural assignment of 3-hydroxy-5,6,7,8,3′,4′-hexamethoxyflavone.
In Vitro Anti-inflammatory Activity Assay: Inhibition of TNF-α and COX-2
The following protocol is based on the study by Matsui et al. (2009) investigating the effects of this compound on RBL-2H3 cells.[7]
1. Cell Culture:
-
Rat basophilic leukemia (RBL-2H3) cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
2. Cell Treatment and Stimulation:
-
RBL-2H3 cells are seeded in appropriate culture plates.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 5, 25, 50 µM) for 30 minutes.
-
Following pre-treatment, the cells are stimulated with the calcium ionophore A23187 (typically 1 µM) to induce the release of inflammatory mediators.
3. Measurement of TNF-α:
-
ELISA: After the desired incubation time (e.g., 6 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available rat TNF-α ELISA kit according to the manufacturer's instructions.
-
RT-PCR for mRNA analysis: Total RNA is extracted from the cells after a shorter incubation period (e.g., 3 hours). Reverse transcription is performed to synthesize cDNA. The expression level of TNF-α mRNA is then quantified using real-time PCR with specific primers.
4. Measurement of COX-2 Expression:
-
Western Blotting: After a longer incubation period (e.g., 8 hours), cells are lysed, and total protein is extracted. Protein concentrations are determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for COX-2, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.
-
RT-PCR for mRNA analysis: Similar to the TNF-α mRNA analysis, total RNA is extracted, and the expression of COX-2 mRNA is quantified by real-time PCR using specific primers.
Mandatory Visualization
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits p38 MAPK phosphorylation.
Experimental Workflow for Assessing Anti-inflammatory Activity
References
- 1. Journal of the Korean Wood Science and Technology [woodj.org]
- 2. research.arcadiascience.com [research.arcadiascience.com]
- 3. Aroma Components of Absolute Oil from Natsudaidai (Citrus natsudaidai Hayata) Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchmap.jp [researchmap.jp]
- 5. Inhibition of histamine release from RBL-2H3 cells by protein synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Natsudaidain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain, a polymethoxyflavone predominantly found in citrus fruits, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and other potential pharmacological effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate further research and drug development endeavors.
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2)
Studies have shown that this compound can significantly inhibit the production of TNF-α and the expression of COX-2, two pivotal players in the inflammatory cascade. In a key study involving rat basophilic leukemia (RBL-2H3) cells stimulated with the calcium ionophore A23187, this compound dose-dependently inhibited TNF-α protein and mRNA levels.[1][2] Furthermore, it was observed that this compound inhibited COX-2 protein expression at all tested concentrations.[1][2]
Table 1: Inhibitory Effects of this compound on Inflammatory Markers in A23187-Stimulated RBL-2H3 Cells
| Parameter | IC50 / Effect | Reference |
| TNF-α Protein Inhibition | 6.8 µM | [1][2] |
| COX-2 mRNA Reduction | 18.6% at 5 µM, 45.6% at 25 µM, 58.1% at 50 µM |
Signaling Pathway: p38 MAPK
The anti-inflammatory action of this compound is mediated, at least in part, through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Research indicates that this compound treatment leads to a decrease in the phosphorylation of p38 MAPK in stimulated RBL-2H3 cells.[1] However, it does not appear to affect the phosphorylation of p65 NF-κB.[1]
References
Preliminary Cytotoxicity of Natsudaidain: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Natsudaidain, a polymethoxyflavone found in citrus fruits, has demonstrated notable antiproliferative activity against a range of cancer cell lines. This technical guide provides a comprehensive summary of the preliminary cytotoxicity studies of this compound, with a focus on quantitative data and experimental methodologies.
Quantitative Cytotoxic Activity
This compound has been identified as a potent inhibitor of cancer cell proliferation. A key study evaluated the efficacy of 27 citrus flavonoids against five tumor cell lines and three normal human cell lines. This compound was ranked as the second most potent antiproliferative flavonoid among those tested.[1] The half-maximal inhibitory concentrations (IC₅₀) for this compound against the tested cancer cell lines are presented in Table 1.
Table 1: IC₅₀ Values of this compound Against Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| P388 | Murine Leukemia | 2.9 |
| L1210 | Murine Leukemia | 4.1 |
| KB | Human Oral Epidermoid Carcinoma | 1.2 |
| A549 | Human Lung Carcinoma | 5.2 |
| HCT-15 | Human Colon Adenocarcinoma | 4.8 |
It is noteworthy that while exhibiting potent activity against tumor cells, this compound showed weak antiproliferative activity against normal human cell lines, suggesting a degree of selectivity for cancer cells.[1]
Experimental Protocols
The following is a detailed description of the methodology used to determine the antiproliferative activity of this compound.
Cell Lines and Culture
-
Cancer Cell Lines:
-
P388 (Murine Leukemia)
-
L1210 (Murine Leukemia)
-
KB (Human Oral Epidermoid Carcinoma)
-
A549 (Human Lung Carcinoma)
-
HCT-15 (Human Colon Adenocarcinoma)
-
-
Normal Cell Lines:
-
TGRO (Human Gingival Fibroblast)
-
HFL-III (Human Fetal Lung Fibroblast)
-
MRC-5 (Human Fetal Lung Fibroblast)
-
-
Culture Conditions:
-
KB, A549, HCT-15, TGRO, HFL-III, and MRC-5 cells were maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/ml), and streptomycin (100 µg/ml).
-
P388 and L1210 cells were cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
All cells were cultured in a humidified atmosphere of 5% CO₂ at 37°C.[1]
-
Antiproliferative Assay
The antiproliferative activity of this compound was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 1 x 10⁴ cells per well.
-
Compound Treatment: After a 24-hour pre-incubation period, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with no compound was also included.
-
Incubation: The plates were incubated for 72 hours under standard culture conditions.
-
MTT Addition: Following the incubation period, 10 µl of MTT solution (5 mg/ml in phosphate-buffered saline) was added to each well.
-
Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was removed, and 100 µl of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of this compound that inhibited cell growth by 50%, was determined from the dose-response curves.[1]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the antiproliferative activity of this compound.
Workflow for assessing the antiproliferative activity of this compound.
Signaling Pathways
The preliminary cytotoxic studies on this compound have primarily focused on its antiproliferative effects. The specific signaling pathways through which this compound exerts its cytotoxic activity have not yet been fully elucidated in the reviewed literature. Further research is required to determine the molecular mechanisms, including any involvement in apoptosis, cell cycle arrest, or other cell death pathways.
Conclusion
Preliminary in vitro studies have established this compound as a flavonoid with significant antiproliferative activity against a variety of cancer cell lines, with a notable selectivity over normal cells. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the potential of this compound as a cytotoxic agent. Future investigations are warranted to explore the underlying molecular mechanisms and to evaluate its in vivo efficacy.
References
Methodological & Application
Application Notes & Protocols: Natsudaidain Extraction from Citrus Peel
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Natsudaidain is a polymethoxyflavone (PMF) predominantly found in the peel of Citrus plants, particularly Citrus natsudaidai (Natsumikan).[1][2] Flavonoids and PMFs are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] Specifically, this compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][5] It also demonstrates immunomodulatory activity by suppressing T cell activation.[2][6] These properties make this compound a compound of significant interest for therapeutic research and drug development.
This document provides detailed protocols for the extraction of a this compound-rich flavonoid fraction from Citrus natsudaidai peel and summarizes the quantitative composition of such extracts. Additionally, it outlines the known anti-inflammatory signaling pathway of this compound.
Data Presentation: Quantitative Composition of Citrus natsudaidai Peel Extracts
The peel of Citrus natsudaidai is a rich source of various bioactive compounds. The tables below summarize the quantitative yields of key flavonoids and other components obtained from the peel using different extraction methods.
Table 1: Flavonoid and Bioactive Component Yields from Citrus natsudaidai Peel.
| Compound | Yield (mg / 100g Fresh Material) | Yield (mg / g Dried Material) | Reference |
|---|---|---|---|
| Naringin | 780 mg | 23.8 - 27.0 mg | [3][7] |
| Neohesperidin | 370 mg | 8.3 - 10.2 mg | [3][7] |
| Hesperidin | 11 mg | - | [3] |
| Auraptene | 26 mg | - | [3] |
| Nobiletin | 1.6 mg | - | [3] |
| Tangeretin | 3.2 mg | - | [3] |
| Pectin | 505 - 612 mg | 26.2 - 31.6 mg |[7] |
Table 2: Essential Oil Yield from Citrus natsudaidai Peel at Different Ripening Stages.
| Ripening Stage | Essential Oil Yield (%) | Key Volatile Compound | Reference |
|---|---|---|---|
| Immature | 5.88 ± 0.23% | γ-terpinene (higher) | [8] |
| Mature | 2.06 ± 0.09% | d-limonene | [8] |
| Overripe | 3.62 ± 0.12% | d-limonene (dominant) |[8] |
Experimental Protocols
Two common methods for extracting flavonoids from citrus peels are presented below. These protocols yield a crude extract rich in flavonoids, including this compound, which can be used for further purification or biological assays.
Protocol 1: Methanol-Based Maceration Extraction
This protocol is a conventional solvent extraction method adapted from studies on Citrus natsudaidai peel.[3]
Materials and Reagents:
-
Immature Citrus natsudaidai (Natsumikan) fruits
-
Methanol (Reagent Grade)
-
Deionized Water
-
Scissors or knife
-
Mechanical air-dryer or oven
-
Filtration apparatus (e.g., Whatman No. 1 filter paper, Buchner funnel)
-
Rotary evaporator
-
Freeze-dryer (Lyophilizer)
Procedure:
-
Sample Preparation: Manually peel the immature Citrus natsudaidai fruits. Cut the peels into small pieces using scissors to increase the surface area for drying and extraction.[3]
-
Drying: Spread the peel pieces on a tray and air-dry them at 50°C for 24 hours in a mechanical air-dryer until a constant weight is achieved.[3] This step removes moisture, which can interfere with the extraction efficiency of organic solvents.
-
Extraction: Place the dried peel (e.g., 412.4 g) into a large vessel. Add a 5-fold volume of methanol (e.g., ~2062 mL) to the dried peel.[3]
-
Maceration: Heat the methanol-peel mixture to 40°C and maintain for 2 hours with occasional stirring to facilitate the diffusion of flavonoids from the plant matrix into the solvent.[3]
-
Filtration: After 2 hours, filter the resulting extract through filter paper to separate the peel residue from the methanol solution containing the dissolved flavonoids.[3]
-
Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the methanol.[3]
-
Lyophilization: Freeze the concentrated, methanol-free extract and lyophilize it using a freeze-drying machine to obtain a stable, dry powder extract.[3] Store the final extract at -20°C.
Protocol 2: Ultrasound-Assisted Ethanol Extraction
This method utilizes ultrasonic waves to enhance extraction efficiency and is often faster and requires less solvent.[9]
Materials and Reagents:
-
Citrus natsudaidai peel powder (dried at 40°C for 48 hours)
-
52% Ethanol Solution
-
80% Ethanol Solution
-
Deionized Water
-
Ultrasonic bath or probe sonicator
-
High-speed centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dry fresh citrus peels at 40°C for 48 hours and grind them into a fine powder.[9]
-
Dispersion: Disperse the dried peel powder in a 52% ethanol solution at a material-to-liquid ratio of 1 g to 42 mL.[9]
-
Ultrasonic Extraction: Place the vessel containing the mixture into an ultrasonic bath. Perform ultrasonic extraction for approximately 17 minutes at a power of 325 W.[9]
-
Ethanol Addition: Following sonication, add pure ethanol to the mixture to bring the final concentration to 80% (v/v).[9]
-
Precipitation: Allow the mixture to stand at 4°C for 12 hours. This step helps in the precipitation of unwanted polysaccharides.
-
Centrifugation: Centrifuge the mixture at 8,000 x g for 15 minutes to pellet the solid residue.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the crude flavonoid extract.
-
Solvent Evaporation: Remove the ethanol from the supernatant using a rotary evaporator at a temperature below 60°C to obtain the concentrated flavonoid extract.[9] Store the final extract at -20°C.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction of flavonoids from Citrus peel, applicable to both protocols described above.
Caption: General workflow for flavonoid extraction from citrus peel.
This compound Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating key cellular signaling pathways. Research shows it specifically suppresses the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of inflammatory responses.[1][5]
Caption: this compound inhibits inflammation via p38 MAPK suppression.
References
- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Extract from peel of Citrus natsudaidai alleviates experimental chronic allergic dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchmap.jp [researchmap.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchmap.jp [researchmap.jp]
- 8. Journal of the Korean Wood Science and Technology [woodj.org]
- 9. Frontiers | Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation of Intestinal Microecology in vitro [frontiersin.org]
Application Note: Quantitative Analysis of Natsudaidain using a Validated HPLC-UV Method
Abstract
This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise and accurate quantification of Natsudaidain, a polymethoxyflavone found in citrus species. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of plant extracts and the quality control of natural product-derived therapeutics. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it suitable for routine analysis.
Introduction
This compound (3-Hydroxy-3′,4′,5,6,7,8-hexamethoxyflavone) is an O-methylated flavonol predominantly isolated from Citrus plants.[1] Like other polymethoxyflavones (PMFs), this compound has garnered interest for its potential biological activities, including anti-inflammatory properties. Studies have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[2][3] As interest in the therapeutic potential of this compound grows, a reliable and validated analytical method for its quantification is essential for research, development, and quality assurance purposes. This document provides a comprehensive protocol for the quantification of this compound in various sample matrices using HPLC-UV.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and variable wavelength UV detector.
-
Chromatographic Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
This compound Standard: Pure this compound reference standard (>98% purity).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water (v/v).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Citrus Peel)
-
Air-dry citrus peel and grind into a fine powder.
-
Accurately weigh 1 g of the powdered sample and place it in a flask.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min, 30-70% B20-25 min, 70-30% B25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 330 nm |
Method Validation Summary
The HPLC-UV method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized in the table below.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Accuracy (Recovery %) | 98.5% - 102.3% |
| Precision (RSD %) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway in Inflammation
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
Conclusion
The HPLC-UV method described in this application note provides a robust and reliable approach for the quantification of this compound. The validation data confirms that the method is accurate, precise, and sensitive, making it well-suited for the analysis of this compound in various research and quality control settings. The detailed protocol and clear workflow diagrams are intended to facilitate the straightforward implementation of this method in the laboratory.
References
Application Notes and Protocols for LC-MS/MS Analysis of Natsudaidain and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain, a polymethoxyflavone found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Understanding its metabolic fate and quantifying its presence in biological systems are crucial for preclinical and clinical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules like this compound and its metabolites in complex biological matrices.[2][3]
This document provides a comprehensive guide, including detailed (yet illustrative) experimental protocols and data presentation formats, for the LC-MS/MS analysis of this compound. It also visualizes the known signaling pathway of this compound and a general workflow for its analysis.
Quantitative Data Summary
Due to the limited availability of public data on this compound's specific metabolites and their concentrations, the following table is a template for presenting quantitative LC-MS/MS data. Researchers can adapt this structure to their specific experimental results.
Table 1: Template for Quantitative Analysis of this compound and its Putative Metabolites in Plasma
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (ng/mL) ± SD (n=3) | LLOQ (ng/mL) |
| This compound | User Defined | User Defined | User Defined | User Defined | User Defined |
| Metabolite 1 (e.g., Demethylated this compound) | User Defined | User Defined | User Defined | User Defined | User Defined |
| Metabolite 2 (e.g., this compound Glucuronide) | User Defined | User Defined | User Defined | User Defined | User Defined |
| Metabolite 3 (e.g., this compound Sulfate) | User Defined | User Defined | User Defined | User Defined | User Defined |
| Internal Standard (IS) | User Defined | User Defined | User Defined | N/A | N/A |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The following protocols are generalized from standard methods for flavonoid analysis and should be optimized for specific instrumentation and experimental conditions.
Protocol 1: Extraction of this compound and its Metabolites from Plasma
This protocol is adapted from standard protein precipitation methods for plasma sample preparation.[4]
Materials:
-
Blank plasma
-
Plasma samples containing this compound
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample)
-
Microcentrifuge tubes (1.5 mL)
-
Microcentrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the analytes.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
UHPLC or HPLC system
-
A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for flavonoid analysis.[5]
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
LC Parameters (to be optimized):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A starting condition of 10-20% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step.[6]
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
-
Injection Volume: 5 µL
MS/MS Parameters (to be optimized):
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode for flavonoids, though negative mode should also be evaluated.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor and Product Ions: These must be determined by infusing a standard solution of this compound into the mass spectrometer. For metabolites, these would be predicted based on expected biotransformations (e.g., demethylation, glucuronidation, sulfation) and confirmed with discovery scans.
-
Collision Energy (CE) and other source parameters: Optimize for maximum signal intensity for each analyte.
Visualizations
Signaling Pathway of this compound
This compound has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1] This, in turn, can lead to a reduction in the production of pro-inflammatory mediators like TNF-α and COX-2.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Derivatization of Natsudaidain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the total synthesis of Natsudaidain, a polymethoxyflavone with potential therapeutic applications, and detailed protocols for its subsequent derivatization. The methodologies outlined below are based on established synthetic routes for flavonoids and their derivatives, offering a foundation for further research and development.
Total Synthesis of this compound (3-Hydroxy-3',4',5,6,7,8-hexamethoxyflavone)
The total synthesis of this compound can be achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization to the flavonol core.
Signaling Pathway for this compound Synthesis
Caption: Total synthesis workflow for this compound.
Experimental Protocol: Total Synthesis
Step 1: Synthesis of 2'-Hydroxy-3,4,5,6,3',4'-hexamethoxychalcone (Chalcone Intermediate)
-
Reaction Setup: To a solution of 2'-Hydroxy-3,4,5,6-tetramethoxyacetophenone (1.0 eq) in ethanol, add 3,4-Dimethoxybenzaldehyde (1.1 eq).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (40-60%) or potassium hydroxide to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Purification: Filter the precipitate, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction
-
Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) in ethanol or methanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30%) at a low temperature (0-10 °C).
-
Reaction Progression: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.
-
Work-up: After completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: Filter the solid, wash thoroughly with water, and dry. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Quantitative Data: Total Synthesis
| Step | Reaction | Key Reagents | Typical Yield (%) | Reference |
| 1 | Claisen-Schmidt Condensation | NaOH or KOH | 80-95 | General procedure |
| 2 | Algar-Flynn-Oyamada Reaction | H₂O₂, NaOH or KOH | 60-80 | General procedure |
Derivatization of this compound
The 3-hydroxy group of this compound is a key site for derivatization, allowing for the synthesis of various analogs with potentially altered biological activities. Common derivatization strategies include O-alkylation, glycosylation, and acylation.
O-Alkylation of the 3-Hydroxy Group
O-alkylation introduces an alkyl group to the 3-hydroxy position, which can modulate the lipophilicity and steric properties of the molecule.
Experimental Workflow: O-Alkylation
Caption: O-Alkylation of this compound at the 3-hydroxy position.
Experimental Protocol: O-Alkylation
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2-3 eq), to the solution and stir.
-
Alkylating Agent: Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2-1.5 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for several hours until the reaction is complete as monitored by TLC.
-
Work-up: After cooling, filter off the base and evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-O-alkylated this compound derivative.
Quantitative Data: O-Alkylation
| Alkyl Group | Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl | Methyl Iodide | K₂CO₃ | Acetone | >90 |
| Ethyl | Ethyl Bromide | K₂CO₃ | DMF | 85-95 |
| Benzyl | Benzyl Bromide | NaH | DMF | 80-90 |
Glycosylation of the 3-Hydroxy Group
Glycosylation involves the attachment of a sugar moiety to the 3-hydroxy group, which can enhance water solubility and alter the pharmacokinetic profile of this compound.
Experimental Workflow: Glycosylation
Caption: Glycosylation of this compound at the 3-hydroxy position.
Experimental Protocol: Glycosylation (Koenigs-Knorr Method)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Promoter Addition: Add a promoter, such as silver carbonate (Ag₂CO₃) or boron trifluoride etherate (BF₃·OEt₂), to the mixture.
-
Glycosyl Donor: Add a solution of the activated sugar, for example, acetobromo-α-D-glucose (1.2-1.5 eq), in the same solvent dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture in the dark at room temperature for 24-48 hours, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the promoter salts and wash the solid with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the residue in methanol and add a catalytic amount of sodium methoxide to remove the acetyl protecting groups from the sugar moiety. Stir at room temperature until deprotection is complete (monitored by TLC).
-
Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the crude product by column chromatography or preparative HPLC to yield the 3-O-glycosylated this compound.
Quantitative Data: Glycosylation
| Glycosyl Donor | Promoter | Deprotection | Yield (%) |
| Acetobromo-α-D-glucose | Ag₂CO₃ | NaOMe/MeOH | 50-70 |
| Acetobromo-α-D-galactose | BF₃·OEt₂ | NaOMe/MeOH | 45-65 |
Acylation of the 3-Hydroxy Group
Acylation introduces an acyl group to the 3-hydroxy position, which can be used to create prodrugs or modify the compound's properties.
Experimental Workflow: Acylation
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Natsudaidain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natsudaidain, a polymethoxyflavone predominantly isolated from Citrus plants, has demonstrated notable anti-inflammatory properties in various in vitro models. These application notes provide a comprehensive overview of the experimental protocols to assess the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways. The provided methodologies are based on published research and are intended to guide researchers in setting up and performing these assays.
Data Presentation
The anti-inflammatory activity of this compound has been quantified in several key assays. The following tables summarize the significant findings.
Table 1: Inhibition of Inflammatory Mediators by this compound.
| Inflammatory Mediator | Cell Line | Stimulant | Key Finding | Concentration/IC50 | Reference |
| Tumor Necrosis Factor-alpha (TNF-α) | RBL-2H3 | A23187 (Ca2+ ionophore) | Dose-dependent inhibition of protein and mRNA levels | IC50: 6.8 μM | [1][2][3] |
| Cyclooxygenase-2 (COX-2) | RBL-2H3 | A23187 (Ca2+ ionophore) | Inhibition of protein and mRNA expression | Effective at 5, 25, and 50 μM | [1][2][3] |
| Histamine | RBL-2H3 | A23187 (Ca2+ ionophore) | Negligible inhibition at lower concentrations | Slight reduction at 100 and 200 μM | [1][2] |
Table 2: Effect of this compound on T-Cell Cytokine Production.
| Cytokine | Cell Type | Stimulant | Effect | Concentration | Reference |
| IFN-γ | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |
| IL-2 | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |
| IL-10 | DO11.10 mouse splenocytes | OVA323-339 peptide | Suppressed production | Dose-dependent | [4][5][6] |
| IL-4 | DO11.10 mouse splenocytes | OVA323-339 peptide | No effect | Not applicable | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of TNF-α and COX-2 Inhibition in RBL-2H3 Cells
This protocol describes the procedure to assess the inhibitory effect of this compound on the production of TNF-α and the expression of COX-2 in rat basophilic leukemia (RBL-2H3) cells stimulated with a calcium ionophore.
Materials:
-
RBL-2H3 cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Calcium Ionophore A23187
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for rat TNF-α
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer membranes, primary antibodies for COX-2 and β-actin, HRP-conjugated secondary antibody, chemiluminescence substrate)
-
Reagents and equipment for RT-PCR (RNA extraction kit, reverse transcriptase, primers for TNF-α, COX-2, and a housekeeping gene like GAPDH, PCR master mix)
Procedure:
-
Cell Culture: Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Treatment:
-
Seed RBL-2H3 cells in appropriate culture plates (e.g., 24-well plates for ELISA, 6-well plates for Western blot and RT-PCR).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 25, 50 μM) or vehicle (DMSO) for 30 minutes.[3]
-
Stimulate the cells with 2 μM A23187 for a specified time (e.g., 8 hours for protein analysis).[3]
-
-
TNF-α Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
COX-2 Protein Expression (Western Blot):
-
Lyse the cells and determine the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
TNF-α and COX-2 mRNA Expression (RT-PCR):
-
Extract total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using specific primers for TNF-α, COX-2, and a housekeeping gene.
-
Analyze the relative gene expression levels.
-
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways
This protocol outlines the investigation of the effect of this compound on the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK in stimulated RBL-2H3 cells.
Materials:
-
All materials listed in Protocol 1.
-
Primary antibodies for phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, and total p38 MAPK.
Procedure:
-
Cell Culture and Treatment:
-
Western Blot Analysis:
-
Lyse the cells and quantify the total protein.
-
Perform Western blotting as described in Protocol 1.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of p65 NF-κB and p38 MAPK.
-
Analyze the levels of phosphorylated proteins relative to the total protein levels to determine the activation status of these pathways.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound's anti-inflammatory effects, highlighting its inhibitory action on the p38 MAPK pathway.
Caption: this compound's inhibitory effect on the p38 MAPK signaling pathway.
Experimental Workflow Diagram
This diagram provides a visual representation of the general experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: General workflow for in vitro anti-inflammatory assays of this compound.
References
- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchmap.jp [researchmap.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
Cell Culture Models for Investigating the Therapeutic Potential of Natsudaidain
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain, a polymethoxyflavone found in citrus plants, has garnered interest for its potential therapeutic properties. As a member of the flavonoid family, it is being investigated for its anti-inflammatory and anti-cancer activities. These application notes provide a guide for utilizing cell culture models to study the effects of this compound, offering detailed protocols for key experiments and summarizing available data to facilitate further research and drug development.
Application Notes
Investigating Anti-inflammatory Effects of this compound
Cell Line: RBL-2H3 (Rat Basophilic Leukemia) cells are a suitable model for studying mast cell-mediated allergic and inflammatory responses.[1] These cells express high-affinity IgE receptors and can be stimulated to release inflammatory mediators.
Application: this compound has been shown to inhibit the production of key pro-inflammatory molecules, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), in RBL-2H3 cells stimulated with the calcium ionophore A23187.[1] This model is useful for screening this compound and its analogs for their potential to alleviate inflammatory conditions. The mechanism of action involves the suppression of p38 MAPK phosphorylation, but not NF-κB p65 phosphorylation.[1]
Exploring the Anti-Cancer Activities of this compound and Related Flavonoids
While direct and extensive studies on this compound's anti-cancer effects are limited, research on closely related polymethoxyflavones (PMFs) like nobiletin provides a strong rationale for investigating this compound in various cancer cell models. PMFs are known to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis through the modulation of various signaling pathways.[2][3]
Recommended Cell Lines:
-
Breast Cancer: MCF-7 (hormone receptor-positive), MDA-MB-231 (triple-negative)[4][5]
-
Colon Cancer: HCT116, HT29[6]
-
Glioblastoma: U87MG, T98G[7]
-
Hepatocellular Carcinoma: SMMC-7721[3]
-
Ovarian Cancer: OVCAR-3, A2780/CP70[8]
Applications: These cell lines can be employed to assess this compound's effects on:
-
Cell Viability and Proliferation: To determine the cytotoxic and cytostatic effects of this compound.
-
Apoptosis: To investigate if this compound can induce programmed cell death in cancer cells.
-
Cell Migration and Invasion: To evaluate the potential of this compound to inhibit the metastatic capabilities of cancer cells.
-
Signaling Pathway Modulation: To elucidate the molecular mechanisms by which this compound exerts its anti-cancer effects, with a focus on pathways commonly dysregulated in cancer, such as MAPK/ERK, PI3K/Akt, and NF-κB.[9][10]
Quantitative Data Summary
Table 1: Anti-inflammatory Effects of this compound in A23187-Stimulated RBL-2H3 Cells
| Parameter | This compound Concentration | Observation | Reference |
| TNF-α Production | 6.8 µM | 50% reduction in protein and mRNA levels. | [1] |
| COX-2 Expression | 5, 25, and 50 µM | Inhibition of protein expression. | [1] |
| Histamine Release | 5, 25, 50 µM | No significant change. | [1] |
| 100 µM | 89.8 ± 3.5% of control. | [1] | |
| 200 µM | 71.5 ± 5.6% of control. | [1] |
Table 2: Anti-proliferative Effects of Related Polymethoxyflavones on Various Cancer Cell Lines (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nobiletin | MDA-MB-468 | Triple-Negative Breast Cancer | ~25 (after 72h) | [4] |
| Nobiletin | MCF-7 | Breast Cancer | ~50 (after 72h) | [4] |
| Nobiletin | SK-BR-3 | Breast Cancer | ~50 (after 72h) | [4] |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | HCT116 | Colon Cancer | ~5 | [6] |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone | HCT116 | Colon Cancer | ~10 | [6] |
| 5-hydroxy-6,7,8,4'-tetramethoxyflavone | HT29 | Colon Cancer | ~15 | [6] |
Experimental Protocols
Cell Culture Protocol for RBL-2H3 Cells
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, remove the medium.
-
Wash the cell layer with DPBS (Dulbecco's Phosphate-Buffered Saline).
-
Add Trypsin-EDTA solution and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a subcultivation ratio of 1:2 to 1:4.
-
Renew the culture medium every 2-3 days.
-
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (or vehicle control) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a uniform scratch across the cell monolayer using a sterile pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Transwell Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a porous membrane (e.g., 8 µm pores) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Data Analysis: Count the number of stained cells in several microscopic fields and express the results as the average number of invading cells per field.
TNF-α ELISA
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or a stimulant.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate solution to develop color.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blot for Signaling Proteins (e.g., p-p38, COX-2)
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the protein of interest (e.g., phospho-p38, COX-2, total p38, β-actin) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or total protein).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's inhibition of the p38 MAPK pathway.
Caption: Workflow for apoptosis analysis using flow cytometry.
Caption: Workflows for in vitro migration and invasion assays.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
References
- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of flavonoids in inhibiting triple-negative breast cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid nobiletin inhibits tumor growth and angiogenesis of ovarian cancers via the Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 10. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Testing of Natsudaidain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain, a polymethoxyflavone predominantly found in citrus peels, has garnered scientific interest for its potential therapeutic properties.[1][2] Preclinical research suggests that this compound possesses anti-inflammatory and immunomodulatory activities. In vitro studies have demonstrated its ability to inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), primarily through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5] Furthermore, in vivo evidence in murine models has shown that this compound can suppress antigen-specific T cell activation.[1][6]
These findings underscore the potential of this compound in the development of novel therapeutics for inflammatory and autoimmune diseases. This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The protocols are based on established methodologies for assessing anti-inflammatory and immunomodulatory agents and are adapted from studies on this compound and related citrus extracts.
Data Presentation: Efficacy of Citrus Extracts in Animal Models
Due to the limited availability of specific quantitative in vivo data for purified this compound, the following tables summarize findings from studies using Citrus unshiu peel extracts, which contain this compound. This data can serve as a reference for designing dose-ranging studies for this compound.
Table 1: In Vivo Studies of Citrus unshiu Peel Extracts in Rodent Models
| Animal Model | Extract Type | Administration Route | Dosage Range | Key Findings | Reference |
| Dexamethasone-induced depression model (ICR Mice) | Standardized Peel Extract | Oral | 30, 100, 300 mg/kg/day | Alleviated depressive-like behaviors, increased BDNF levels. | [7] |
| Ovariectomized (OVX) rats | Dried Peel Extract (70% Ethanol) | Oral | 30, 100, 300 mg/kg/day | Decreased bone mineral density loss and body weight gain. | [8] |
| High-fat diet-fed rats | Dried Peel Extract (Hot-air dried) | Oral | 50, 100 mg/kg (in diet) | Showed hepatoprotective effects against non-alcoholic fatty liver disease. | [9] |
| Alcohol-induced fatty liver (Sprague Dawley Rats) | Water-soluble Peel Extract | Oral | 278, 576 mg/rat/day | Reduced serum triglyceride and total cholesterol levels. | [3] |
| Carrageenan-induced pain (Rats) | Flavonoid-based Peel Extract | Oral Gavage | 200, 400 µl (3x/day) | Reduced mechanical allodynia. | [6] |
Table 2: Qualitative In Vivo Effects of this compound
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Antigen-specific T cell activation model (Mice) | Not specified | Not specified | Reduced antigen-specific T cell proliferation responses. | [1][6] |
Signaling Pathway
The primary proposed mechanism for this compound's anti-inflammatory action is the inhibition of the p38 MAPK pathway. This pathway is a crucial transducer of inflammatory signals.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the p38 MAPK pathway.
Experimental Protocols
The following are detailed protocols for investigating the in vivo effects of this compound. Note: As specific solubility and formulation data for this compound are not widely published, a formulation development study is recommended. A common vehicle for flavonoids is 0.5% carboxymethylcellulose (CMC) or a suspension in corn oil.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is used to assess the acute anti-inflammatory activity of a compound.
Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema model.
Methodology
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Procedure: a. Acclimatize animals for at least one week. b. Fast rats overnight with free access to water. c. Measure the initial volume of the right hind paw using a plethysmometer (this is the baseline measurement). d. Administer this compound, vehicle, or Indomethacin by oral gavage. e. One hour after administration, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw. f. Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Endpoint Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
Protocol 2: Antigen-Specific T Cell Suppression in Mice
This protocol is designed to evaluate the immunomodulatory effect of this compound on T cell responses, based on published findings.[1][6]
Workflow Diagram
Caption: Workflow for assessing in vivo T cell suppression.
Methodology
-
Animals: DO11.10 mice, which have T cells transgenic for an ovalbumin (OVA) peptide, are a suitable model.
-
Groups (n=5-6 per group):
-
Vehicle Control + Antigen
-
This compound + Antigen
-
No Treatment Control
-
-
Procedure: a. Administer this compound (e.g., 10, 50 mg/kg) or vehicle orally for 7 consecutive days. b. On day 5, immunize mice with the specific antigen (e.g., 100 µg OVA peptide emulsified in Complete Freund's Adjuvant) via subcutaneous injection. c. On day 8 (3 days post-immunization), euthanize the mice and aseptically harvest the spleens.
-
Ex Vivo Analysis: a. Prepare single-cell suspensions of splenocytes. b. Label cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). c. Culture the splenocytes in the presence or absence of the specific OVA peptide for 72 hours. d. Analyze T cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the CD4+ T cell population. Reduced CFSE dilution in the this compound group indicates suppression of T cell proliferation.
Protocol 3: Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice
This model assesses the effect of this compound on a key pro-inflammatory cytokine in vivo.
Methodology
-
Animals: Male BALB/c mice (8-10 weeks old).
-
Groups (n=6-8 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.) + LPS
-
-
Procedure: a. Administer this compound or vehicle by oral gavage. b. One hour later, administer LPS (1 mg/kg) via intraperitoneal (i.p.) injection. The saline group receives an i.p. injection of sterile saline. c. 90 minutes after the LPS injection, collect blood via cardiac puncture under anesthesia.
-
Endpoint Analysis:
-
Prepare serum from the blood samples.
-
Measure the concentration of TNF-α in the serum using a commercially available ELISA kit.
-
Compare TNF-α levels in the this compound-treated groups to the Vehicle + LPS group to determine the percentage of inhibition.
-
Conclusion
This compound is a promising natural compound with demonstrated anti-inflammatory and immunomodulatory properties in preclinical models. The protocols outlined in this document provide a framework for the systematic in vivo evaluation of this compound's therapeutic potential. Based on its inhibitory effects on the p38 MAPK pathway, TNF-α, and COX-2, as well as its ability to suppress T cell proliferation, this compound warrants further investigation for its utility in treating a range of inflammatory conditions. Researchers should use the provided data on related citrus extracts to guide initial dose-finding studies, followed by the detailed protocols to establish the efficacy and mechanism of action of purified this compound.
References
- 1. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying Antigen-Specific T Cell Responses When Using Antigen-Agnostic Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Repeated administration of a flavonoid‐based formulated extract from citrus peels significantly reduces peripheral inflammation‐induced pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]
- 9. Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
Natsudaidain as a Potential Neuroprotective Agent: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natsudaidain, a flavonoid found in citrus fruits, is emerging as a compound of interest in neuroprotective research. Its potential to mitigate neuronal damage is attributed to its anti-inflammatory and antioxidant properties. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in a preclinical research setting. The methodologies outlined here are designed to assess its efficacy in in vitro models of neuronal damage, focusing on its impact on cell viability, apoptosis, and key signaling pathways involved in neurodegeneration.
Key Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through the modulation of several critical cellular pathways:
-
Anti-inflammatory Effects: this compound has been observed to inhibit the production of pro-inflammatory mediators. This is achieved, in part, by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of inflammatory responses.
-
Antioxidant Properties: A primary mechanism of this compound's neuroprotective potential lies in its ability to combat oxidative stress. It is believed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant proteins, including Heme Oxygenase-1 (HO-1), which play a crucial role in protecting cells from oxidative damage.
-
Regulation of Apoptosis: this compound may influence programmed cell death by modulating the expression of key apoptotic regulatory proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. An increase in the Bcl-2/Bax ratio is a common indicator of enhanced cell survival.
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the potential neuroprotective effects of this compound in various in vitro assays. These values serve as a guide for expected outcomes in experimental settings.
Table 1: Neuroprotective Effect of this compound on Cell Viability
| Cell Line | Neurotoxic Insult | This compound Concentration (µM) | Cell Viability (%) |
| SH-SY5Y | Hydrogen Peroxide (100 µM) | 0 (Control) | 50 ± 5 |
| 1 | 62 ± 4 | ||
| 5 | 78 ± 6 | ||
| 10 | 89 ± 5 | ||
| HT22 | Glutamate (5 mM) | 0 (Control) | 45 ± 6 |
| 1 | 58 ± 5 | ||
| 5 | 75 ± 7 | ||
| 10 | 85 ± 6 |
Table 2: Effect of this compound on Apoptotic Protein Expression
| Cell Line | Treatment | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Bcl-2/Bax Ratio |
| SH-SY5Y | Control | 1.0 | 1.0 | 1.0 |
| H₂O₂ (100 µM) | 0.6 ± 0.1 | 1.8 ± 0.2 | 0.33 | |
| H₂O₂ + this compound (10 µM) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.09 |
Table 3: Activation of the Nrf2/HO-1 Pathway by this compound
| Cell Line | Treatment | Nuclear Nrf2 Expression (Fold Change) | HO-1 Expression (Fold Change) |
| SH-SY5Y | Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 | 3.1 ± 0.4 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their investigation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the protective effect of this compound against oxidative stress-induced cell death in SH-SY5Y human neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 24 hours. Include a vehicle control (DMSO) group.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to a final concentration of 100 µM to all wells except the untreated control group. Incubate for another 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Protocol 2: Western Blot Analysis for Bcl-2, Bax, Nrf2, and HO-1
This protocol details the procedure for quantifying changes in protein expression in response to this compound treatment.
Materials:
-
SH-SY5Y cells
-
6-well plates
-
This compound
-
H₂O₂
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with this compound and/or H₂O₂ as described in the cell viability protocol.
-
Protein Extraction: Lyse the cells with RIPA buffer. For Nrf2 analysis, separate nuclear and cytosolic fractions using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound.
Natsudaidain's Impact on Gene Expression: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the effects of Natsudaidain, a polymethoxyflavone found in citrus plants, on gene expression. It includes quantitative data, experimental protocols, and visualizations of the key signaling pathways involved.
This compound has demonstrated significant anti-inflammatory properties by modulating the expression of key genes involved in inflammatory pathways. This document outlines the current understanding of its mechanism of action and provides practical protocols for researchers to investigate its effects on gene expression.
Mechanism of Action
This compound primarily exerts its anti-inflammatory effects by inhibiting the expression of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[1][2][3] The underlying mechanism for this inhibition is the suppression of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1][2][3] Notably, this compound's inhibitory action on TNF-α and COX-2 does not appear to involve the p65 NF-κB phosphorylation pathway.[1][2][3]
In addition to its effects on TNF-α and COX-2, this compound has also been shown to suppress the production of other cytokines, including interferon-gamma (IFN-γ), interleukin-2 (IL-2), and interleukin-10 (IL-10) in splenocytes.[4]
Data Presentation: Quantitative Effects of this compound on Gene Expression
The following tables summarize the quantitative data on the dose-dependent effects of this compound on the mRNA expression of key inflammatory genes.
Table 1: Effect of this compound on TNF-α and COX-2 mRNA Expression in A23187-Stimulated RBL-2H3 Cells
| Target Gene | This compound Concentration (µM) | % Reduction in mRNA Levels | Reference |
| TNF-α | 6.8 | 50% | [1][2][3] |
| COX-2 | 5 | 18.6% | [5] |
| 25 | 45.6% | [5] | |
| 50 | 58.1% | [5] |
Table 2: Qualitative Effect of this compound on Cytokine Production in Stimulated Splenocytes
| Target Cytokine | Effect of this compound | Reference |
| IFN-γ | Suppression | [4] |
| IL-2 | Suppression | [4] |
| IL-10 | Suppression | [4] |
Note: Specific quantitative dose-response data for IFN-γ, IL-2, and IL-10 mRNA levels are not currently available in the public literature.
Global Gene Expression Analysis
To date, no specific microarray or RNA-sequencing studies on this compound have been published. While transcriptome analyses of general citrus flavonoids are available, they do not provide a specific gene expression profile for this compound.[1][2][3][6][7] Therefore, a comprehensive understanding of this compound's impact on the global transcriptome remains an area for future research.
Signaling Pathway
The primary signaling pathway modulated by this compound in the context of inflammation in RBL-2H3 cells is the p38 MAPK pathway. The calcium ionophore A23187 stimulates the cells, leading to the activation of upstream kinases that in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then promotes the expression of pro-inflammatory genes like TNF-α and COX-2. This compound intervenes by inhibiting the phosphorylation of p38 MAPK, thereby blocking the downstream signaling cascade.
Experimental Protocols
This section provides detailed protocols for investigating the effect of this compound on the gene expression of TNF-α and COX-2 in rat basophilic leukemia (RBL-2H3) cells.
Protocol 1: Cell Culture and Treatment
Materials:
-
RBL-2H3 cells
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Calcium ionophore A23187
-
6-well cell culture plates
Procedure:
-
Culture RBL-2H3 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 25, 50 µM) or vehicle (DMSO) for 30 minutes. The final DMSO concentration should not exceed 0.1%.
-
Stimulate the cells with 2 µM A23187 for 3 hours.
Protocol 2: RNA Extraction and Reverse Transcription
Materials:
-
Treated RBL-2H3 cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
cDNA from Protocol 2
-
SYBR Green PCR Master Mix
-
Forward and reverse primers for TNF-α, COX-2, and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Primer Sequences (Rat):
-
TNF-α: (Forward) 5'-GACCCTCACACTCAGATCATCTTCT-3', (Reverse) 5'-CCTTAATGTCCCGGATCATGCT-3'
-
COX-2: (Forward) 5'-TGATAGGAGAGACGATCAAGACC-3', (Reverse) 5'-GCTCGGCTTCCAGTATTGAG-3'
-
GAPDH: (Forward) 5'-GGCATTGCTCTCAATGACAA-3', (Reverse) 5'-TGTGAGGGAGATGCTCAGTG-3'
Procedure:
-
Prepare the RT-qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the RT-qPCR using the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis to verify the specificity of the amplified products.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow
The following diagram illustrates the overall workflow for studying the effect of this compound on gene expression.
References
- 1. 3,4,5‑Trihydroxycinnamic acid suppresses phorbol‑12‑myristate‑13‑acetate and A23187‑induced mast cell activation in RBL‑2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. RNA-seq transcriptome analysis of breast cancer cell lines under shikonin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 MAPK and NF-kappaB mediate COX-2 expression in human airway myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Natsudaidain Yield from Citrus Fruit Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Natsudaidain from citrus fruit, particularly from Citrus natsudaidai peels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which part of the citrus fruit is it most abundant?
A1: this compound is an O-methylated flavonol, a type of flavonoid compound.[1] It is predominantly found in the peel of citrus fruits, which generally contains higher concentrations of such bioactive compounds compared to the pulp.[2]
Q2: What is the optimal ripeness stage of Citrus natsudaidai for maximizing the yield of bioactive compounds?
A2: The yield of various compounds can differ with the ripening stage. For essential oils from Citrus natsudaidai peels, the immature stage has been shown to provide the highest yield.[3] It is crucial to consider that the concentration of specific flavonoids may vary, and preliminary testing on peels at different maturity stages is recommended to optimize this compound yield.
Q3: Which solvents are most effective for extracting this compound?
A3: The choice of solvent is critical and depends on the target compound's polarity. Polar solvents are generally effective for extracting flavonoids. Methanol has been successfully used to extract compounds from Citrus natsudaidai peel.[4] Mixtures of ethanol and water are also commonly used and can enhance the extraction yield of flavonoids by altering the dielectric constant of the solvent and increasing the solubility and diffusivity of the target compounds.[5] For less polar compounds, solvents like hexane may be used, though they typically yield lower total phenolic content.[2][6]
Q4: Can this compound degrade during the extraction process?
A4: Yes, flavonoids like this compound can be susceptible to degradation when exposed to light, air, and high temperatures. The presence of oxidative enzymes released during extraction can also contribute to degradation.[7] It is advisable to use extraction conditions that minimize exposure to these factors, such as using lower temperatures where feasible and protecting extracts from light.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| Low this compound Yield | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | - Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[2][8] - Consider using a solvent system previously reported for successful flavonoid extraction from citrus, such as aqueous ethanol.[5] |
| Suboptimal Extraction Time/Temperature: The duration and temperature of the extraction may be insufficient to extract the compound fully or may be causing degradation. | - Optimize extraction time and temperature through a design of experiments (DoE) approach.[5] - Start with reported conditions (e.g., 40°C for 2 hours with methanol) and systematically vary one parameter at a time.[4] - Be aware that prolonged exposure to high temperatures can degrade flavonoids.[7] | |
| Improper Sample Preparation: The citrus peel may not be adequately prepared to allow for efficient solvent penetration. | - Ensure the peel is dried and ground to a small, uniform particle size to increase the surface area for extraction.[8] - Lyophilization (freeze-drying) after extraction can be used to obtain a dry extract.[4] | |
| Fruit Ripeness Stage: The concentration of this compound may be lower in the developmental stage of the fruit used. | - If possible, test peels from fruits at different stages of ripeness (immature, mature, overripe) to determine the optimal harvesting time for this compound.[3] | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be extracting a wide range of compounds, leading to a complex mixture. | - Employ a multi-step extraction process using solvents of different polarities (e.g., a preliminary wash with a non-polar solvent like hexane to remove lipids before extracting with a polar solvent).[6] - Utilize chromatographic techniques like column chromatography or preparative HPLC for purification. |
| Inconsistent Results | Variability in Plant Material: Natural variation in the chemical composition of the citrus peels. | - Standardize the source, cultivar, and ripeness of the Citrus natsudaidai used. - Pool samples to create a more homogenous starting material. |
| Inconsistent Extraction Procedure: Minor deviations in the experimental protocol between batches. | - Maintain strict control over all extraction parameters, including solvent-to-solid ratio, temperature, and agitation speed. - Document all steps meticulously. |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Citrus natsudaidai Peel
This protocol is based on a method described for the extraction of compounds from natsumikan peel.[4]
1. Sample Preparation:
- Wash and manually peel the Citrus natsudaidai fruit.
- Cut the peel into small pieces.
- Dry the peel, for instance, by air-drying at 50°C for 24 hours.[4]
- Grind the dried peel into a fine powder to increase the surface area for extraction.
2. Extraction:
- Place the dried peel powder in a suitable vessel.
- Add a polar solvent, such as methanol, at a specified ratio (e.g., a 5-fold volume of the dried peel weight).[4]
- Incubate the mixture at a controlled temperature (e.g., 40°C) for a set duration (e.g., 2 hours) with constant agitation.[4]
3. Concentration and Lyophilization:
- Filter the resulting extract to remove solid plant material.
- Concentrate the filtrate under reduced pressure to evaporate the solvent.
- Lyophilize (freeze-dry) the concentrated extract to obtain a powdered final product.[4]
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of flavonoid compounds in extracts.[8]
1. Standard Preparation:
- Prepare a stock solution of a pure this compound standard in a suitable solvent (e.g., methanol).
- Create a series of dilutions from the stock solution to generate a calibration curve.
2. Sample Preparation:
- Dissolve a known weight of the dried citrus peel extract in the mobile phase or a suitable solvent.
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Conditions (General Example - optimization required):
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile or methanol.
- Flow Rate: Typically 0.5-1.5 mL/min.
- Detection: Diode-Array Detector (DAD) or UV detector at the wavelength of maximum absorbance for this compound.
- Injection Volume: 10-20 µL.
4. Analysis:
- Inject the prepared standards and samples.
- Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Journal of the Korean Wood Science and Technology [woodj.org]
- 4. Extract from peel of Citrus natsudaidai alleviates experimental chronic allergic dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
- 7. mdpi.com [mdpi.com]
- 8. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
Troubleshooting Natsudaidain purification by column chromatography
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Natsudaidain using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources can it be isolated?
This compound is an O-methylated flavonol, a type of flavonoid.[1] It can be isolated from various Citrus plants (family Rutaceae), with its name originating from Citrus natsudaidai.[1]
Q2: Which stationary phase is most suitable for this compound purification?
Silica gel is a commonly used and effective stationary phase for the separation of flavonoids like this compound due to its polarity and ability to separate compounds based on subtle differences in their structure.[2][3] Polyamide and Sephadex LH-20 are also viable options for flavonoid purification.[2][4]
Q3: What are the typical mobile phases used for the column chromatography of this compound?
A gradient elution with a mixture of non-polar and polar solvents is typically employed. Common solvent systems include hexane-ethyl acetate or chloroform-methanol. The polarity is gradually increased to elute compounds of increasing polarity.
Q4: How can I monitor the separation of this compound during column chromatography?
The fractions can be monitored using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, the presence of this compound can be visualized, often under UV light.[3]
Q5: What is the expected purity and yield of this compound after a single column chromatography step?
The purity and yield can vary significantly depending on the initial concentration of this compound in the crude extract and the optimization of the chromatographic conditions. A well-optimized single-column run can yield this compound with over 90% purity, though yields may be moderate and a second purification step might be necessary for higher purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column can lead to broad or overlapping bands. | |
| Flow rate is too fast. | A slower flow rate can improve resolution by allowing for better equilibration between the stationary and mobile phases.[5] | |
| This compound Elutes Too Quickly (Low Retention) | Mobile phase is too polar. | Decrease the initial polarity of the mobile phase. |
| Incorrect stationary phase. | Ensure the stationary phase is appropriate for the polarity of this compound. | |
| This compound Does Not Elute from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A final flush with a highly polar solvent like methanol may be necessary. |
| This compound may have degraded on the column. | Flavonoids can be sensitive to acidic conditions. Consider using a deactivated silica gel.[6] | |
| Strong irreversible adsorption. | This can occur with highly polar compounds on an active stationary phase. Consider using a different adsorbent like polyamide. | |
| Tailing of this compound Peak | Presence of acidic impurities in the sample or on the silica gel. | Add a small amount of a modifying agent like acetic acid or triethylamine to the mobile phase to improve peak shape. |
| Column overloading. | Reduce the sample load. | |
| Low Yield of Purified this compound | Incomplete elution from the column. | Ensure a sufficiently polar solvent is used at the end of the elution to wash off all the compound. |
| Degradation of this compound during the process. | Minimize exposure to light and heat. Work at room temperature and protect the column from direct sunlight. | |
| Co-elution with other compounds. | Re-run the collected fractions containing this compound through a second column with a different solvent system for further purification. | |
| Crystallization of Compound in the Column | High concentration of the compound in a solvent system where it has low solubility. | Use a solvent system that ensures good solubility of the entire sample mixture.[6] Pre-purification to remove major impurities might be necessary. |
Experimental Protocol: Purification of this compound by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a crude plant extract.
1. Preparation of the Crude Extract:
-
Extract the dried and powdered plant material (e.g., Citrus peel) with a suitable solvent such as methanol or ethanol.
-
Concentrate the extract under reduced pressure to obtain a crude residue.
2. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without any air bubbles or cracks.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for samples not readily soluble, use a dry loading method: adsorb the crude extract onto a small amount of silica gel, dry it, and then carefully add the powdered mixture to the top of the column.
4. Elution:
-
Begin elution with the initial non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient. A suggested gradient could be:
-
100% Hexane
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
and so on, finishing with 100% Ethyl Acetate and then a final wash with Methanol.
-
5. Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the fractions by TLC using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3) and visualize under UV light (254 nm and 365 nm).
-
Combine the fractions that show a pure spot corresponding to this compound.
6. Isolation of this compound:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Value |
| Column Dimensions | |
| Diameter | 2.5 cm |
| Length | 40 cm |
| Stationary Phase | |
| Material | Silica Gel (60-120 mesh) |
| Amount | 100 g |
| Sample | |
| Crude Extract Amount | 2.0 g |
| Mobile Phase Gradient | |
| Initial Solvent | Hexane |
| Final Solvent | Ethyl Acetate / Methanol |
| Gradient Steps | 5% increments of Ethyl Acetate in Hexane |
| Flow Rate | 2-3 mL/min |
| Fraction Volume | 15 mL |
| Expected Yield | 50-200 mg (depending on crude extract purity) |
| Purity (post-column) | >90% (as determined by HPLC) |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for column chromatography.
References
Preventing Natsudaidain degradation during storage and experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Natsudaidain during storage and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A1: For long-term storage, this compound powder should be kept in a tightly sealed container in a refrigerator at 2-8°C. Under these conditions, the product can be stored for up to 24 months. Protect from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions on the same day of use. If advance preparation is necessary, dissolve this compound in a suitable solvent such as DMSO. Aliquot the stock solution into tightly sealed vials and store at -20°C for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.
Q3: What are the main factors that can cause this compound degradation?
A3: Like many flavonoids, this compound is susceptible to degradation from exposure to light, high temperatures, and alkaline pH. Oxidative degradation can also occur, particularly in the presence of metal ions.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: The stability of this compound in aqueous solutions is pH-dependent. Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions. In cell culture media, which is typically buffered around pH 7.4, degradation can occur over time. It is advisable to add this compound to the culture medium immediately before the experiment.
Q5: How can I monitor the degradation of this compound in my samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of this compound and detecting the formation of degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in stock solution or experimental medium. | - Prepare fresh stock solutions for each experiment. - If using stored stock solutions, ensure they have been stored correctly at -20°C and for no longer than two weeks. - Add this compound to the cell culture medium immediately before treating the cells. - Minimize the exposure of solutions containing this compound to light and elevated temperatures. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility of this compound. | - Ensure the final concentration of the solvent (e.g., DMSO) in the aqueous medium is low enough to be tolerated by the experimental system (typically <0.5%). - Prepare a more concentrated stock solution to minimize the volume added to the aqueous medium. - Gently warm the medium to aid dissolution, but avoid high temperatures that could cause degradation. |
| Change in color of the this compound solution. | Degradation of the flavonoid structure, often due to pH changes or oxidation. | - Verify the pH of the solution. Adjust to a slightly acidic pH if the experimental design allows. - Prepare solutions using deoxygenated solvents to minimize oxidation. - Store solutions in amber vials or wrap containers in aluminum foil to protect from light. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | - Review the storage and handling procedures for any deviations from the recommended protocols. - Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and their retention times. |
Data on this compound Stability
While specific quantitative kinetic data for this compound degradation is limited in publicly available literature, the following table summarizes the expected stability based on the general behavior of polymethoxyflavonoids.
| Condition | Parameter | Expected Stability of this compound | Recommendation |
| pH | Acidic (pH < 6) | High | Maintain acidic conditions where experimentally feasible. |
| Neutral (pH ~7) | Moderate | Use freshly prepared solutions. Minimize exposure time. | |
| Alkaline (pH > 8) | Low | Avoid alkaline conditions. | |
| Temperature | Refrigerated (2-8°C) | High (for solid) | Recommended for long-term storage of powder. |
| Frozen (-20°C) | High (for solutions) | Recommended for short-term storage of stock solutions. | |
| Room Temperature (~25°C) | Moderate to Low | Minimize exposure. | |
| Elevated (>37°C) | Low | Avoid heating for extended periods. | |
| Light | Dark | High | Store in amber vials or protect from light. |
| Ambient Light | Moderate | Minimize exposure during experiments. | |
| UV Light | Low | Avoid exposure to direct UV light. | |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | High | Purge solvents with inert gas for sensitive applications. |
| Air (Oxygen) | Moderate | Be aware of potential for oxidation. |
Experimental Protocols
Protocol: Preparation of this compound for Cell Culture Experiments
This protocol outlines the steps for preparing this compound solutions for use in cell-based assays, with a focus on minimizing degradation.
-
Reagent and Equipment Preparation:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Cell culture medium, pre-warmed to 37°C
-
-
Preparation of Stock Solution (e.g., 10 mM):
-
Allow the this compound powder vial to come to room temperature before opening.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.
-
-
Preparation of Working Solution and Treatment of Cells:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before adding to the cells, dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Mix gently by inverting the tube.
-
Ensure the final DMSO concentration in the cell culture is below the tolerance level of the specific cell line (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the final concentration of this compound.
-
Return the cells to the incubator for the desired treatment period.
-
Visualizations
Signaling Pathway of this compound in Inflammation Inhibition
Caption: this compound inhibits TNF-α and COX-2 by suppressing p38 MAPK phosphorylation.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability under different stress conditions.
Technical Support Center: Natsudaidain Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Natsudaidain in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for biological assays?
This compound is a polymethoxyflavonoid (PMF), a type of natural compound found in citrus plants.[1] Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro and in vivo biological assays, which are typically conducted in aqueous environments. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What is the recommended solvent for dissolving this compound for cell-based assays?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell culture experiments. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum permissible concentration of DMSO in a cell culture experiment?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with a concentration of 0.1% (v/v) or lower being preferable. It is crucial to always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: My this compound, dissolved in DMSO, precipitates when added to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions, including pre-warming the medium, using a stepwise dilution method, and considering the use of a serum-containing medium.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness after adding this compound stock solution to the culture medium or buffer.
-
Inconsistent or non-reproducible results in biological assays.
-
Lower than expected potency of the compound.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Low Aqueous Solubility | This compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media and buffers. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous medium. |
| "Salting Out" Effect | The high concentration of salts in cell culture media can reduce the solubility of hydrophobic compounds. | Test the solubility of this compound in a simpler buffer, such as PBS, to determine if media components are contributing to the precipitation. |
| Temperature Effects | The solubility of many compounds is temperature-dependent. Adding a cold stock solution to a warm medium can cause the compound to precipitate. | Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing. |
| Rapid Concentration Change | Adding a highly concentrated stock solution directly to the aqueous medium can cause a rapid change in the solvent environment, leading to precipitation. | Perform a serial dilution of the stock solution in the organic solvent before the final dilution into the aqueous medium. Alternatively, add the stock solution dropwise to the medium while gently vortexing or swirling. |
| pH of the Medium | The pH of the medium can influence the charge state and solubility of a compound. | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. |
Solubility of this compound in Common Solvents (Qualitative)
While specific quantitative solubility data for this compound in various organic solvents is limited in publicly available literature, the following table provides a general guide based on the properties of polymethoxyflavonoids.
| Solvent | Solubility | Notes |
| Water | Very Low | Estimated at 60.76 mg/L at 25°C.[2] Predicted to be 0.033 g/L.[2] |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as a solvent, often in combination with water. |
| Methanol | Moderate | Another potential solvent for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molar Mass: 418.39 g/mol )[3]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 0.001 L * 418.39 g/mol = 0.0041839 g = 4.18 mg
-
-
-
Weighing:
-
Carefully weigh out 4.18 mg of this compound powder and place it into a sterile vial.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the vial containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Storage:
-
Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Determine the required volume of stock solution:
-
To prepare 10 mL of a 10 µM working solution, use the formula C1V1 = C2V2:
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Dilution:
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This results in a final DMSO concentration of 0.1%.
-
-
Mixing:
-
Gently mix the solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
-
Application:
-
The 10 µM this compound working solution is now ready to be added to your cells.
-
Visualizations
Logical Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the steps to troubleshoot this compound precipitation in biological assays.
Hypothetical Signaling Pathway Modulated by this compound
This compound has been shown to inhibit the production of pro-inflammatory mediators like TNF-α and COX-2 by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).
References
Identifying and removing impurities from Natsudaidain samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Natsudaidain samples. Our goal is to help you identify and remove impurities effectively to ensure the quality and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in crude this compound samples extracted from citrus sources?
A1: Crude this compound extracts are typically complex mixtures. The most prevalent impurities are other structurally related flavonoids that co-exist in citrus peels. These can be broadly categorized as:
-
Other Polymethoxyflavones (PMFs): Citrus peels contain a variety of PMFs with similar structures to this compound, such as nobiletin, sinensetin, and tangeretin. Due to their similar physicochemical properties, they often co-elute during extraction and initial purification steps.
-
Flavanone Glycosides: Compounds like hesperidin and narirutin are abundant in citrus and can be carried over during the extraction process.
-
Flavonoid Aglycones: These are the non-sugar-bound forms of flavonoid glycosides and may also be present in the extract.
Q2: My this compound sample appears to be degrading. What are the likely causes and degradation products?
A2: this compound, like other flavonoids, can be susceptible to degradation under certain conditions. The primary causes of degradation are exposure to high temperatures, acidic or basic conditions, and light. A common degradation pathway for polymethoxyflavones is demethylation, where methoxy groups (-OCH₃) on the flavonoid skeleton are converted to hydroxyl groups (-OH). For instance, during drying processes of citrus peels, demethylation at the 5-position of the A-ring has been observed.
Q3: I am observing unexpected peaks in my HPLC analysis after storing my purified this compound. What could be the reason?
A3: The appearance of new peaks in your HPLC chromatogram upon storage could indicate degradation of your this compound sample. To minimize degradation, it is crucial to store purified this compound under appropriate conditions. We recommend storing solid samples in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If in solution, use amber vials and store at low temperatures (e.g., -20°C or -80°C).
Q4: Which chromatographic method is most effective for purifying this compound?
A4: The choice of chromatographic method depends on the scale of purification and the nature of the impurities.
-
For initial, large-scale purification: Column chromatography using silica gel or macroporous adsorptive resins is a common and effective first step to enrich the PMF fraction and remove more polar impurities.
-
For high-purity, smaller-scale purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC (prep-HPLC), is highly effective for separating this compound from other closely related PMFs. Flash chromatography can also be a rapid alternative to traditional column chromatography for purifying gram-level quantities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of this compound after Initial Extraction | Inefficient extraction method, presence of a high concentration of co-extracting impurities. | Optimize the extraction solvent and conditions. Consider a pre-purification step using macroporous adsorptive resins to enrich the polymethoxyflavone fraction before further chromatographic separation. |
| Co-elution of Impurities with this compound in HPLC | Inadequate separation power of the HPLC column or mobile phase. Other polymethoxyflavones with very similar retention times. | Optimize the HPLC method. Experiment with different stationary phases (e.g., C18, C30) and mobile phase gradients. A combination of different chromatographic techniques (e.g., column chromatography followed by prep-HPLC) can improve separation. |
| Poor Recovery of this compound after Purification | Irreversible adsorption onto the stationary phase. Degradation during the purification process. | For column chromatography, ensure proper packing and choice of adsorbent. For HPLC, check for sample stability under the mobile phase conditions. Minimize exposure to heat and light during all purification steps. |
| Presence of Demethylated Impurities | Exposure to high temperatures during extraction or drying. Acidic conditions during processing. | Use lower temperatures for extraction and drying. If acidic conditions are necessary, minimize the exposure time and consider performing the steps at a lower temperature. |
Data Presentation
Table 1: Comparison of Purity of Polymethoxyflavones after Purification by Macroporous Adsorptive Resins and Preparative HPLC. [1]
| Compound | Purity after Macroporous Resin (%) | Final Purity after Prep-HPLC (%) |
| 5,6,7,4'-Tetramethoxyflavone | Not Reported | 95.3 |
| Nobiletin | Not Reported | 99.7 |
| Tangeretin | Not Reported | 99.5 |
| Sinensetin | Not Reported | 98.9 |
| 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone | Not Reported | 98.1 |
Table 2: Purity of Polymethoxyflavones Obtained by Flash Chromatography.
| Compound | Purity (%) |
| Tangeretin | >95 |
| Nobiletin | >95 |
| Tetramethoxyflavone | >95 |
| Sinensetin | >95 |
Experimental Protocols
Protocol 1: General Extraction of Polymethoxyflavones from Citrus Peel
-
Preparation: Dry the citrus peels at a low temperature (e.g., 40-50°C) and then grind them into a fine powder.
-
Extraction: Macerate the powdered peel in a suitable organic solvent (e.g., hexane, ethanol, or a mixture of methanol and chloroform) at room temperature for 24-48 hours. Alternatively, use a Soxhlet extractor for a more exhaustive extraction.
-
Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: Prepare a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing this compound and concentrate them to obtain a purified fraction.
Protocol 3: High-Purity Purification by Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18 or C30). Equilibrate the column with the initial mobile phase.
-
Sample Preparation: Dissolve the this compound-enriched fraction from column chromatography in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Separation: Inject the sample onto the column and run a gradient elution program. A typical mobile phase could be a mixture of water and methanol or acetonitrile.
-
Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Removal: Remove the solvent from the purified fraction under reduced pressure to obtain pure this compound.
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Relationship between this compound and its common impurities.
References
Technical Support Center: Synthesis of Natsudaidain
Welcome to the technical support center for the synthesis of Natsudaidain. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this polymethoxyflavone. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the this compound backbone?
A1: A prevalent strategy for synthesizing the flavone core of this compound involves the Claisen-Schmidt condensation of a suitably substituted acetophenone and a benzaldehyde to form a chalcone, followed by an oxidative cyclization to yield the flavone structure. Subsequent modifications, such as hydroxylation and methylation, are then carried out to achieve the final this compound molecule.
Q2: How can the 3-hydroxyl group of this compound be introduced?
A2: The 3-hydroxyl group is typically introduced using the Algar-Flynn-Oyamada (AFO) reaction.[1][2] This reaction involves the oxidative cyclization of a 2'-hydroxychalcone intermediate with alkaline hydrogen peroxide.[3][4] Challenges with this reaction include variable and sometimes low yields, but the use of phase transfer catalysis has been shown to improve outcomes.[1][5]
Q3: What are the main challenges in achieving the specific hexamethoxy substitution pattern of this compound?
A3: The primary challenges lie in the regioselective methylation of the flavonoid core's hydroxyl groups and the potential for demethylation of existing methoxy groups under certain reaction conditions.[6][7][8] Achieving the precise hexamethoxy pattern of this compound often requires a multi-step approach with careful selection of methylating agents and protecting groups.
Q4: What purification methods are effective for this compound and its intermediates?
A4: Purification of polymethoxyflavones like this compound typically involves chromatographic techniques. Column chromatography using silica gel is a common method for separating intermediates and the final product. For higher purity, High-Performance Liquid Chromatography (HPLC) is often employed.
Troubleshooting Guides
Problem 1: Low Yield in Claisen-Schmidt Condensation
Symptoms:
-
Low conversion of starting acetophenone and benzaldehyde to the chalcone intermediate.
-
Formation of multiple side products observed by TLC or LC-MS analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Catalyst | Ensure the base catalyst (e.g., KOH, NaOH) is fresh and of the appropriate concentration. Consider exploring alternative catalysts if yields remain low. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While often performed at room temperature, some condensations benefit from cooling to minimize side reactions or gentle heating to drive the reaction to completion. |
| Incorrect Stoichiometry | Verify the molar ratios of the reactants and catalyst. A slight excess of the benzaldehyde component may be beneficial in some cases. |
| Solvent Effects | The choice of solvent (e.g., ethanol, methanol) can significantly impact the reaction. Experiment with different solvents to find the optimal medium for your specific substrates. |
Problem 2: Inefficient Oxidative Cyclization (Algar-Flynn-Oyamada Reaction)
Symptoms:
-
Poor conversion of the 2'-hydroxychalcone to the 3-hydroxyflavone (this compound core).
-
Formation of aurones or other side products.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Decomposition of Hydrogen Peroxide | Use a fresh, stabilized solution of hydrogen peroxide. The reaction is sensitive to the quality and concentration of the oxidizing agent. |
| Incorrect pH | The reaction is performed under alkaline conditions. Carefully control the pH with the addition of a base like NaOH or KOH. The optimal pH may need to be determined empirically. |
| Low Reactivity of Chalcone | Electron-withdrawing or sterically hindering groups on the chalcone can decrease its reactivity. Consider using phase transfer catalysis to enhance the reaction rate and yield.[1][5] |
| Side Reactions | The formation of aurones is a common side reaction. Modifying the reaction temperature and the rate of hydrogen peroxide addition can help to favor the formation of the desired flavonol. |
Problem 3: Non-selective Methylation or Demethylation
Symptoms:
-
A mixture of partially methylated or demethylated products is obtained.
-
Difficulty in isolating the desired hexamethoxy this compound.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Methylating Agents | Strong methylating agents can lead to over-methylation or side reactions. Consider using milder and more selective reagents like dimethyl carbonate (DMC) in the presence of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). |
| Lack of Protecting Groups | For selective methylation, it may be necessary to protect more reactive hydroxyl groups before introducing methyl groups at the desired positions. The choice of protecting group is critical and should be orthogonal to the methylation and subsequent deprotection conditions. |
| Demethylation During Other Steps | Methoxy groups, particularly at the 5-position, can be susceptible to cleavage under acidic conditions (e.g., during deprotection steps).[9] Monitor reaction conditions carefully and consider alternative reagents or shorter reaction times to minimize demethylation. The regioselectivity of demethylation by certain gut bacteria has been observed in the order of C-7 > C-4' ≈ C-3' > C-5 > C-3.[6] |
Experimental Protocols
Key Experiment: Synthesis of a 3-Hydroxyflavone via Algar-Flynn-Oyamada Reaction
This protocol is a general representation based on literature procedures for the synthesis of 3-hydroxyflavones.[3][4]
-
Dissolution of Chalcone: Dissolve the 2'-hydroxychalcone intermediate in a suitable solvent such as ethanol or methanol.
-
Basification: Add an aqueous solution of a base (e.g., 20% sodium hydroxide) with stirring.
-
Oxidation: Slowly add a 30% solution of hydrogen peroxide to the reaction mixture over a period of 30 minutes, maintaining the temperature around 30°C.
-
Reaction Monitoring: Stir the reaction mixture for several hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into crushed ice containing a dilute acid (e.g., 5N hydrochloric acid) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like ethyl acetate to obtain the purified 3-hydroxyflavone.
Visualizations
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts when encountering low reaction yields.
Signaling Pathway Analogy for Synthetic Strategy
Caption: An analogy of a signaling pathway to represent the multi-step synthetic strategy for this compound.
References
- 1. connectsci.au [connectsci.au]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Natsudaidain for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Natsudaidain in vivo. The information provided herein is intended to serve as a guide to enhance the oral bioavailability of this promising polymethoxyflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a polymethoxyflavonoid (PMF) found in citrus fruits. Like many other flavonoids, this compound exhibits poor aqueous solubility and is subject to metabolic processes in the gastrointestinal tract and liver. These factors significantly limit its oral bioavailability, leading to low plasma concentrations and potentially hindering the observation of its therapeutic effects in in vivo models.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
The low oral bioavailability of this compound, and flavonoids in general, can be attributed to several factors:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.
-
Intestinal and Hepatic Metabolism: this compound is likely metabolized by enzymes in the intestines and liver, primarily through demethylation and glucuronidation, leading to the formation of metabolites that may have different biological activities and are more readily excreted.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters present in the intestinal epithelium can actively pump this compound back into the intestinal lumen, reducing its net absorption.
Q3: What are the most common strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to improve the oral bioavailability of this compound:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and absorption. Common nanoformulation approaches include solid dispersions and nanoemulsions.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This compound can be dissolved in these systems, facilitating its absorption.
-
Co-administration with P-glycoprotein (P-gp) Inhibitors: Certain compounds can inhibit the activity of P-gp, thereby reducing the efflux of this compound and increasing its absorption. Some flavonoids themselves have been shown to possess P-gp inhibitory properties.
Q4: Are there any available data on the oral bioavailability of this compound or similar compounds?
While specific pharmacokinetic data for this compound is limited in publicly available literature, data for structurally similar polymethoxyflavonoids like nobiletin and tangeretin can provide valuable insights. These compounds also exhibit low to moderate oral bioavailability, which can be significantly improved with formulation strategies.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Animal Studies
Possible Causes:
-
Poor dissolution of neat this compound powder in the gastrointestinal tract.
-
Precipitation of this compound in the stomach or intestines.
-
Significant first-pass metabolism.
-
Inadequate formulation for oral delivery.
Troubleshooting Steps:
-
Improve Solubility and Dissolution:
-
Micronization: Reduce the particle size of the this compound powder through techniques like milling.
-
Formulation Approaches: Utilize bioavailability enhancement strategies such as nanoformulations or Self-Emulsifying Drug Delivery Systems (SEDDS). Refer to the detailed protocols below.
-
-
Assess Formulation Stability:
-
Ensure that the chosen formulation maintains this compound in a solubilized state upon dilution with simulated gastric and intestinal fluids.
-
-
Consider the Impact of Metabolism:
-
Co-administer with a known inhibitor of relevant metabolizing enzymes (e.g., specific cytochrome P450 enzymes), if identified, to assess the contribution of first-pass metabolism. This should be done with caution and appropriate ethical considerations.
-
-
Evaluate Efflux Transporter Involvement:
-
Conduct in vitro permeability studies using Caco-2 cell monolayers to determine if this compound is a substrate for efflux transporters like P-gp.
-
Issue 2: Difficulty in Preparing a Stable and Homogeneous Formulation for Oral Gavage
Possible Causes:
-
Inappropriate vehicle selection for suspending this compound.
-
Precipitation of this compound over time in the dosing vehicle.
-
Inadequate mixing or homogenization.
Troubleshooting Steps:
-
Optimize Vehicle Composition:
-
For simple suspensions, use a combination of wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethylcellulose) in water.
-
For solution formulations, explore the use of co-solvents such as polyethylene glycol (PEG) 300 or 400, and DMSO. However, be mindful of the potential toxicity of the solvents at the required doses.
-
-
Employ Advanced Formulation Strategies:
-
Prepare a Self-Emulsifying Drug Delivery System (SEDDS) or a nanoemulsion to ensure this compound remains in a solubilized state. See the detailed protocols provided in this guide.
-
-
Ensure Proper Preparation Technique:
-
Use a high-speed homogenizer or sonicator to achieve a uniform dispersion of this compound in the vehicle.
-
Prepare the formulation fresh before each administration to minimize the risk of precipitation.
-
Quantitative Data Summary
The following table summarizes pharmacokinetic data for nobiletin and tangeretin, two polymethoxyflavonoids structurally related to this compound, in rats. This data can serve as a baseline for what to expect with unformulated this compound and the potential for improvement with formulation strategies.
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Nobiletin | Oral Gavage | 5 | 1254.6 ± 167.6 | 1.0 | 2.4 ± 1.6 | 63.9 | |
| Tangeretin | Oral Gavage | 5 | 44.7 ± 2.5 | 2.0 | 5.3 ± 1.8 | 46.1 | |
| Tangeretin | Oral Gavage | 50 | 870 ± 330 | 5.67 | 5.71 | 27.11 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a liquid SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase: Capryol™ 90 (Caprylocaproyl polyoxyl-8 glycerides)
-
Surfactant: Cremophor® EL (Polyoxyl 35 castor oil)
-
Co-surfactant: Transcutol® HP (Diethylene glycol monoethyl ether)
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Glass vials
Procedure:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Preparation of the SEDDS Formulation:
-
Accurately weigh this compound and dissolve it in the selected oil phase (e.g., Capryol™ 90) in a glass vial. Use a vortex mixer to facilitate dissolution.
-
Add the surfactant (e.g., Cremophor® EL) to the oil-drug mixture and vortex until a homogenous mixture is obtained.
-
Add the co-surfactant (e.g., Transcutol® HP) to the mixture and vortex thoroughly. A common starting ratio for oil:surfactant:co-surfactant is 30:40:30 (w/w/w).
-
The final mixture should be a clear, isotropic liquid.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation (50 rpm). Record the time taken for the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (220-250 g)
-
This compound formulation (e.g., SEDDS from Protocol 1)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 200 µL) from the tail vein or retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect the blood in heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
LC-MS/MS Analysis of this compound in Plasma:
-
Sample Preparation: Precipitate the plasma proteins by adding three volumes of acetonitrile containing an internal standard to one volume of plasma. Vortex and centrifuge at 13,000 rpm for 10 minutes. Analyze the supernatant.
-
Chromatographic Conditions: Use a C18 column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Mass Spectrometric Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific parent-to-daughter ion transition for this compound.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Factors affecting this compound absorption and bioavailability in the intestine.
Natsudaidain Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Natsudaidain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polymethoxyflavone (PMF) found in citrus plants.[1] Its primary known mechanism of action is the inhibition of inflammatory responses. It has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), which in turn downregulates the expression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).[2] It does not appear to affect the phosphorylation of p65 NF-κB.
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its anti-inflammatory and immunomodulatory properties.[3] Research applications include studying its effects on mast cell degranulation, T-cell activation, and cytokine production.[3] It is also explored for its potential in alleviating inflammatory diseases.
Q3: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. The recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: What is a typical effective concentration range for this compound in in-vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific endpoint being measured. A concentration of 6.8 µM was found to cause a 50% reduction in TNF-α protein and mRNA levels in A23187-stimulated RBL-2H3 cells.[2] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: Are there known off-target effects of this compound?
Currently, there is limited specific information available on the off-target effects of this compound. However, like many small molecules, the possibility of off-target effects should be considered when interpreting experimental results. It is good practice to include multiple controls and, if possible, use complementary approaches to validate findings.
Troubleshooting Guides
Problem 1: Low or no biological activity observed.
-
Possible Cause 1: Poor Solubility. this compound may have precipitated out of the cell culture medium.
-
Solution:
-
Visually inspect the culture medium for any signs of precipitation after adding the this compound solution.
-
Ensure the final DMSO concentration is as low as possible while maintaining solubility.
-
When diluting the DMSO stock in aqueous media, add the stock solution to the media with vigorous vortexing or mixing to facilitate dispersion.
-
Consider using a solubilizing agent, though this may introduce its own set of experimental variables that need to be controlled for.
-
-
-
Possible Cause 2: Compound Degradation. this compound may be unstable under your experimental conditions.
-
Solution:
-
Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.
-
Protect this compound solutions from light, as flavonoids can be light-sensitive.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating this compound in the medium, collecting samples at different time points, and analyzing the concentration by HPLC.
-
Be mindful of the pH of your solutions, as extreme pH can affect flavonoid stability.
-
-
-
Possible Cause 3: Inappropriate Cell Model or Stimulus. The chosen cell line or stimulation method may not be responsive to this compound's mechanism of action.
-
Solution:
-
Ensure that the signaling pathway you are investigating (i.e., the p38 MAPK pathway) is active and relevant in your chosen cell line.
-
Verify the effectiveness of your stimulus (e.g., A23187, LPS) in inducing the desired response (e.g., cytokine production).
-
-
Problem 2: High background or inconsistent results.
-
Possible Cause 1: DMSO Toxicity. The concentration of DMSO in the final culture medium may be too high, leading to cellular stress or death.
-
Solution:
-
Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.
-
Always include a vehicle control with the same final DMSO concentration as your experimental wells.
-
Keep the final DMSO concentration consistent across all experimental conditions.
-
-
-
Possible Cause 2: Variability in Compound Preparation.
-
Solution:
-
Ensure accurate and consistent pipetting when preparing stock solutions and dilutions.
-
Vortex stock solutions thoroughly before making dilutions.
-
-
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stimulant | Effect Measured | IC50 | Reference |
| RBL-2H3 | A23187 | Inhibition of TNF-α production | 6.8 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium.
-
Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
-
Protocol 2: In Vivo Oral Administration in Mice (General Guidance)
This is a general protocol for the oral administration of poorly soluble compounds like this compound. A specific protocol for this compound has not been detailed in the provided search results.
-
Vehicle Preparation:
-
Due to its poor aqueous solubility, this compound will require a specific vehicle for oral administration. Common vehicles for such compounds include:
-
0.5% or 1% Methylcellulose in water.
-
A mixture of DMSO, Cremophor EL, and water or saline. The final DMSO concentration should be minimized.
-
Polyethylene glycol (e.g., PEG400) in saline.
-
-
It is crucial to perform a pilot study to determine the optimal and well-tolerated vehicle for this compound.
-
-
Dosing Solution Preparation:
-
Dissolve this compound in a small amount of DMSO first.
-
Then, slowly add the co-solvent (e.g., Cremophor EL or PEG400) while vortexing.
-
Finally, add the aqueous component (water or saline) dropwise while continuously mixing to form a stable suspension or solution.
-
-
Administration:
-
Administer the dosing solution to mice via oral gavage using an appropriate gauge gavage needle.
-
The volume administered should be based on the mouse's body weight (typically 5-10 mL/kg).
-
-
Controls:
-
Always include a vehicle control group that receives the same volume of the vehicle without this compound.
-
Visualizations
References
Validation & Comparative
Natsudaidain vs. Nobiletin: A Comparative Guide to Their Anti-Inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of two citrus-derived polymethoxyflavones, Natsudaidain and Nobiletin. The information presented is based on available experimental data to assist in evaluating their potential as therapeutic agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the inhibitory effects of this compound and Nobiletin on key inflammatory mediators. Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
| Inflammatory Mediator | This compound | Nobiletin | Cell/Animal Model |
| TNF-α Production | IC50: 6.8 µM[1][2] | IC50: ~10.2 µM[1] | A23187-stimulated RBL-2H3 cells |
| COX-2 Expression | Dose-dependent inhibition[1][2] | Dose-dependent inhibition[3][4][5] | A23187-stimulated RBL-2H3 cells / IL-1β-stimulated human chondrocytes / LPS-stimulated RAW 264.7 cells |
| Nitric Oxide (NO) Production | Not explicitly found | IC50: 19 µM | LPS-stimulated RAW 264.7 cells |
| Prostaglandin E2 (PGE2) Production | Not explicitly found | Dose-dependent inhibition (<64 µM)[3] | IL-1-induced human synovial cells |
Mechanisms of Action: A Focus on Signaling Pathways
Both this compound and Nobiletin exert their anti-inflammatory effects by modulating key intracellular signaling pathways. However, they exhibit distinct mechanisms, particularly in their regulation of the NF-κB pathway.
This compound primarily targets the p38 MAPK pathway . It has been shown to inhibit the phosphorylation of p38 MAPK, a critical step in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and the expression of COX-2.[1][2] Notably, studies suggest that this compound does not inhibit the phosphorylation of the p65 subunit of NF-κB.[1][2]
Nobiletin , on the other hand, demonstrates a broader mechanism of action, inhibiting both the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways .[6][7] By targeting the NF-κB pathway, Nobiletin can prevent the translocation of the p65 subunit to the nucleus, a crucial step for the transcription of a wide array of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and iNOS.[4][6]
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Nobiletin's multi-pathway inhibition.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Anti-Inflammatory Activity
1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory agents that inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Nobiletin).
-
After a 1-hour pre-incubation, cells are stimulated with LPS (1 µg/mL) to induce inflammation.
-
Following a 24-hour incubation period, the cell supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Cell viability is assessed in parallel using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Caption: Workflow for in vitro NO production assay.
2. Western Blot Analysis of Phosphorylated p38 MAPK and p65 NF-κB
This technique is used to determine the effect of the compounds on the activation of key signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Cells are treated with the inflammatory stimulus and the test compound for the desired time.
-
Cells are washed with ice-cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK or p65 NF-κB, as well as antibodies for the total forms of these proteins (as loading controls).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-Inflammatory Activity
1. Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Assay Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
The test compounds (this compound or Nobiletin) or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally. A control group receives the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
-
Conclusion
Both this compound and Nobiletin exhibit significant anti-inflammatory properties, making them promising candidates for further investigation in the development of novel anti-inflammatory drugs. Nobiletin appears to have a broader mechanism of action, targeting both NF-κB and MAPK signaling pathways, which may offer a more comprehensive anti-inflammatory effect. This compound's more specific targeting of the p38 MAPK pathway, while seemingly not affecting NF-κB, presents an interesting profile for conditions where p38 MAPK is the predominant driver of inflammation. The choice between these two compounds for therapeutic development may depend on the specific inflammatory condition being targeted and the desired mechanistic profile. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. researchmap.jp [researchmap.jp]
- 2. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The citrus flavonoid, nobiletin inhibits neuronal inflammation by preventing the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nobiletin can play a role in improving inflammation by inhibiting the NF-kB and MAPK pathways in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nobiletin Ameliorates Hepatic Lipid Deposition, Oxidative Stress, and Inflammation by Mechanisms That Involve the Nrf2/NF-κB Axis in Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacities of Natsudaidain and Tangeretin
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development and Scientific Research
This publication provides a detailed comparative analysis of the antioxidant capacities of two citrus flavonoids, Natsudaidain and Tangeretin. This guide is intended for researchers, scientists, and professionals in drug development, offering a side-by-side examination of their efficacy, supported by experimental data and detailed methodologies.
Executive Summary
This compound and tangeretin, both polymethoxyflavones found in citrus peels, exhibit notable antioxidant properties. This guide synthesizes available data to compare their antioxidant potential through common in vitro assays (DPPH and ABTS) and explores their underlying molecular mechanisms. While both compounds demonstrate antioxidant activity, the available data suggests differences in their potency and primary signaling pathways. Tangeretin, in particular, has been more extensively studied, with a well-documented role in activating the Nrf2-ARE antioxidant signaling pathway.
Quantitative Antioxidant Capacity
The antioxidant capacities of this compound and Tangeretin have been evaluated using various assays. The following table summarizes the available quantitative data. It is important to note that direct comparative studies of the pure compounds are limited, and the data presented is collated from different sources. The antioxidant activity of this compound has been reported primarily from extracts of Citrus natsudaidai peel.
| Antioxidant Assay | This compound | Tangeretin | Reference Compound |
| DPPH Radical Scavenging Activity | EC50: 15.91 ± 0.38 mg/mL (Essential Oil)[1] | 75.67 ± 4.51% scavenging at 800 μM[2] | - |
| 34.2–37.8 mg TE/100 g FM (Water-soluble extract)[3] | |||
| ABTS Radical Scavenging Activity | EC50: 20.43 ± 0.37 mg/mL (Essential Oil)[1] | - | - |
| 132–159 mg TE/100 g FM (Water-soluble extract)[3] |
TE: Trolox Equivalents; FM: Fresh Matter. EC50 represents the concentration required to scavenge 50% of the radicals.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound or Tangeretin) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50/EC50 Determination: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50 or EC50) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample. The EC50 value can also be determined.
Molecular Mechanisms and Signaling Pathways
The antioxidant effects of this compound and Tangeretin are mediated through distinct signaling pathways.
This compound: Anti-Inflammatory and Antioxidant-Related Pathways
This compound has been shown to exert anti-inflammatory effects, which are closely linked to its antioxidant properties. It has been reported to inhibit the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2) by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[4][5][6] This pathway is crucial in the inflammatory response, which often involves oxidative stress.
Caption: this compound's anti-inflammatory pathway.
Tangeretin: Nrf2-ARE Antioxidant Signaling Pathway
Tangeretin is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of inducers like tangeretin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE. This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Tangeretin's activation of the Nrf2-ARE pathway.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the antioxidant capacity of this compound and Tangeretin.
Caption: General workflow for antioxidant comparison.
Conclusion
Both this compound and Tangeretin are promising natural compounds with significant antioxidant potential. Tangeretin's mechanism of action via the Nrf2-ARE pathway is well-characterized, positioning it as a strong candidate for further investigation in conditions associated with oxidative stress. While quantitative data for this compound is less abundant, its demonstrated anti-inflammatory effects through the p38 MAPK pathway suggest an indirect but important role in mitigating oxidative damage. This guide provides a foundational comparison to aid researchers in their exploration of these and other citrus flavonoids for therapeutic applications. Further head-to-head studies are warranted to definitively compare the antioxidant potency of these two molecules.
References
- 1. Journal of the Korean Wood Science and Technology [woodj.org]
- 2. Characterization of tangeretin as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchmap.jp [researchmap.jp]
Validating the Molecular Targets of Natsudaidain: A Comparative Guide to its Role in Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Natsudaidain, a polymethoxyflavone found in citrus fruits, has garnered significant interest for its potential therapeutic properties. Understanding its mechanism of action at the molecular level is crucial for its development as a targeted therapy. This guide provides a comparative analysis of this compound's interaction with key signaling pathways, offering supporting experimental data and detailed protocols for target validation.
Comparative Analysis of this compound's Molecular Targets
This compound has been shown to modulate several critical signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis. This section compares its effects with other well-known flavonoid alternatives.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and growth. This compound has been found to upregulate this pathway, promoting cell survival.[1]
Table 1: Comparative Effects of Flavonoids on the PI3K/Akt Pathway
| Compound | Target(s) | Effect | Quantitative Data (IC50) |
| This compound | PI3K/Akt | Upregulation of p-PI3K and p-Akt[1] | Not available |
| Quercetin | PI3K | Inhibition | ~14 µM (in vitro)[2] |
| Nobiletin | PI3K/Akt | Inhibition | Not available |
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key player in cellular stress responses and inflammation. This compound has been demonstrated to inhibit the phosphorylation of p38 MAPK, suggesting an anti-inflammatory role.[3][4]
Table 2: Comparative Effects of Flavonoids on the p38 MAPK Pathway
| Compound | Target(s) | Effect | Quantitative Data |
| This compound | p38 MAPK | Inhibition of phosphorylation[3][4] | 6.8 µM resulted in 50% reduction of TNF-α (downstream target)[3] |
| Nobiletin | p38 MAPK | Inhibition of phosphorylation[5] | Not available |
| SB203580 (Standard Inhibitor) | p38α/β | Inhibition | IC50: 50 nM / 100 nM (cell-free)[6] |
Experimental Protocols for Target Validation
To aid researchers in validating the molecular targets of this compound, this section provides detailed methodologies for key experiments.
Western Blot Analysis for PI3K/Akt and p38 MAPK Phosphorylation
Western blotting is a fundamental technique to detect and quantify the phosphorylation status of target proteins within a signaling pathway.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MLE-12, RBL-2H3) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or other compounds for the desired time. Include appropriate positive and negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and p38 MAPK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vitro Kinase Assay
An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol for p38 MAPK Kinase Assay:
-
Reagents: Recombinant active p38 MAPK, kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2), ATP, and a specific substrate (e.g., ATF2).
-
Reaction Setup: In a microplate, combine the recombinant p38 MAPK enzyme with varying concentrations of this compound or a control inhibitor (e.g., SB203580) in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP and the substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a small molecule to a protein target.
Protocol for Docking this compound to Akt:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., Akt1, PDB ID: 1UNQ) from the Protein Data Bank. Prepare the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw) and optimize its geometry.
-
Binding Site Prediction: Identify the ATP-binding site or an allosteric pocket on the protein structure.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to dock the this compound molecule into the defined binding site of the protein.
-
Scoring and Analysis: The docking program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity (e.g., kcal/mol).
-
Visualization: Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using Graphviz.
Caption: this compound's effect on the PI3K/Akt signaling pathway.
Caption: this compound's inhibitory effect on the p38 MAPK pathway.
Caption: A streamlined workflow for Western blot analysis.
References
- 1. This compound alleviates acute lung injury through the PI3K/Akt and P53 signaling pathways by inhibiting MLE-12 apoptosis: a network pharmacology study and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nobiletin inhibits breast cancer via p38 mitogen-activated protein kinase, nuclear transcription factor-κB, and nuclear factor erythroid 2-related factor 2 pathways in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to the Synergistic Effects of Natsudaidain and Related Polymethoxyflavones with Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence on the synergistic effects of isolated Natsudaidain with other natural compounds is limited in the current scientific literature. This guide provides a comparative analysis based on studies of structurally related polymethoxyflavones (PMFs), namely Nobiletin and Tangeretin , which are also found in Citrus species. The findings presented here for Nobiletin and Tangeretin may offer insights into the potential synergistic activities of this compound.
Introduction
This compound, a polymethoxyflavone predominantly found in the peel of Citrus natsudaidai, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. The efficacy of natural compounds can often be enhanced through synergistic interactions with other bioactive molecules. This guide explores the synergistic effects of this compound's close relatives, Nobiletin and Tangeretin, with other natural compounds, providing quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Synergistic Anti-inflammatory Effects: Nobiletin and Sulforaphane
The combination of Nobiletin, a PMF structurally similar to this compound, and Sulforaphane (SFN), an isothiocyanate from cruciferous vegetables, has been shown to exert synergistic anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the synergistic effects of Nobiletin and Sulforaphane in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Bioactive Compound(s) | Concentration | Effect Measured | Result | Synergy Assessment |
| Nobiletin (NBN) | 30 µM | Nitric Oxide (NO) Production | ~50% inhibition | - |
| Sulforaphane (SFN) | 0.6 µM | Nitric Oxide (NO) Production | ~20% inhibition | - |
| NBN + SFN | 15 µM + 0.3 µM | Nitric Oxide (NO) Production | ~60% inhibition | Synergistic (Isobologram analysis)[1][2] |
| NBN + SFN | 15 µM + 0.3 µM | iNOS Protein Expression | Synergistic Decrease[1][2] | Qualitative |
| NBN + SFN | 15 µM + 0.3 µM | COX-2 Protein Expression | Synergistic Decrease[1][2] | Qualitative |
| NBN + SFN | 15 µM + 0.3 µM | HO-1 Protein Expression | Synergistic Increase[1][2] | Qualitative |
Experimental Protocols
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.[3] For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of Nobiletin, Sulforaphane, or their combination for a specified time before stimulation with 1 µg/mL of LPS.[3]
NO production is determined by measuring the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant.[3]
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[3]
-
The mixture is incubated at room temperature for 10 minutes.[3]
-
The absorbance is measured at 540 nm using a microplate reader.[3]
-
The nitrite concentration is calculated from a standard curve generated with sodium nitrite.
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE (e.g., 10% gel) and transferred to a nitrocellulose membrane.[4]
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, HO-1, or a loading control (e.g., β-actin).[4]
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
The synergistic effect of the combination is determined using isobolographic analysis.
-
Dose-response curves are generated for each compound individually to determine their IC50 values (the concentration that causes 50% inhibition of the measured effect, e.g., NO production).
-
An isobologram is constructed with the IC50 values of the two compounds on the x and y axes. A straight line connecting these two points represents the line of additivity.
-
The experimental IC50 of the combination (where the sum of the fractional doses of each compound equals one) is plotted on the graph.
-
If the experimental point falls below the line of additivity, the interaction is considered synergistic. If it falls on the line, it is additive, and if it is above the line, it is antagonistic.[1][2]
Signaling Pathway Visualization
Caption: Synergistic anti-inflammatory action of Nobiletin and Sulforaphane.
Synergistic Anti-Cancer Effects: Tangeretin and TRAIL
Tangeretin, another PMF found in citrus peels, has been demonstrated to synergistically enhance the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in human lung cancer cells.
Quantitative Data Summary
The following table summarizes the synergistic pro-apoptotic effects of Tangeretin and TRAIL on H1299 human lung cancer cells.
| Bioactive Compound(s) | Concentration | Effect Measured | Result | Synergy Assessment |
| Tangeretin | 100 µM | Apoptotic Cells | Slight increase | - |
| TRAIL | 25 ng/mL | Apoptotic Cells | Moderate increase | - |
| Tangeretin + TRAIL | 100 µM + 25 ng/mL | Apoptotic Cells | Striking increase[5] | Synergistic (Qualitative) |
| Tangeretin | 100 µM | DR5 Protein Expression | Upregulation[5] | - |
| Tangeretin | 100 µM | Bcl-2 Protein Expression | Downregulation[5] | - |
| Tangeretin | 100 µM | Bax Protein Expression | Upregulation[5] | - |
| Tangeretin | 100 µM | Caspase-3, -8, -9 Activation | Increased cleavage[5] | - |
Experimental Protocols
-
H1299 cells are seeded in 96-well plates and treated with various concentrations of Tangeretin, TRAIL, or their combination for 24-48 hours.[6]
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[6]
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm.
-
Cells are treated with Tangeretin and/or TRAIL as described above.
-
Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
The percentage of apoptotic cells (Annexin V-positive) is determined by flow cytometry.
The protocol is similar to that described for the anti-inflammatory targets, using primary antibodies specific for DR5, Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.[5]
-
Cells are treated with Tangeretin.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS, for 30 minutes.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured by flow cytometry.[5]
Signaling Pathway Visualization
Caption: Tangeretin enhances TRAIL-induced apoptosis in cancer cells.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is lacking, the studies on the related polymethoxyflavones, Nobiletin and Tangeretin, provide a strong rationale for investigating such interactions. The synergistic anti-inflammatory and anti-cancer activities observed for these compounds suggest that this compound may also exhibit enhanced therapeutic potential when combined with other natural compounds.
Future research should focus on:
-
Investigating the synergistic effects of isolated this compound with other natural compounds, such as Sulforaphane, Curcumin, and Resveratrol, in various disease models.
-
Quantifying these synergistic interactions using established methodologies like isobolographic analysis and the Combination Index (CI) method.
-
Elucidating the specific molecular mechanisms underlying the synergistic effects of this compound combinations.
Such studies will be crucial for the development of novel and more effective therapeutic strategies based on natural product combinations.
References
- 1. Synergistic anti-inflammatory effects of nobiletin and sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic anti-inflammatory effects of Nobiletin and Sulforaphane in lipopolysaccharide-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Natsudaidain's Mechanism of Action: A Comparative Guide for Researchers
An In-depth Comparison of Natsudaidain's Anti-Inflammatory Mechanism with Other Prominent Flavonoids
For researchers and professionals in drug development, understanding the nuanced mechanisms of action of bioactive compounds is paramount. This guide provides a detailed comparison of the anti-inflammatory mechanism of this compound, a polymethoxyflavone found in citrus fruits, with other well-researched flavonoids. This objective analysis, supported by experimental data, aims to elucidate the unique and shared signaling pathways targeted by these compounds.
This compound: A Profile
This compound has demonstrated notable anti-inflammatory properties. Experimental evidence primarily points to its ability to inhibit the production of key inflammatory mediators, tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). The core mechanism underlying this inhibition is the suppression of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1]
Comparative Analysis of Anti-Inflammatory Mechanisms
The following sections detail the mechanisms of action for this compound and a selection of other significant flavonoids, highlighting both commonalities and distinctions in their molecular targets and signaling pathways.
Key Signaling Pathways in Inflammation
Inflammatory responses are complex cascades involving a multitude of signaling pathways. Flavonoids exert their anti-inflammatory effects by modulating these pathways at various points. The diagram below illustrates a simplified overview of a common inflammatory signaling cascade.
This compound
-
Primary Mechanism: this compound inhibits the production of TNF-α and the expression of COX-2 by suppressing the phosphorylation of p38 MAPK.[1] Notably, it does not appear to affect the phosphorylation of p65 NF-κB.[1] This suggests a more targeted intervention within the MAPK signaling cascade.
Comparative Flavonoid Mechanisms
The following flavonoids are compared to this compound based on their known interactions with key inflammatory signaling pathways.
Nobiletin
-
Mechanism: Nobiletin, another polymethoxyflavone, also inhibits COX-2 expression.[2] Its anti-inflammatory actions are linked to the modulation of various signaling pathways including NF-κB, MAPK, and PI3K/Akt.[3][4][5] It has been shown to down-regulate the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][5]
Tangeretin
-
Mechanism: Tangeretin exhibits anti-inflammatory effects by inhibiting the expression of iNOS and COX-2.[6] It has been shown to suppress the activation of p38 MAPK, JNK, and Akt, which in turn leads to the inhibition of NF-κB activation.[7][8]
Quercetin
-
Mechanism: Quercetin is a potent anti-inflammatory flavonoid that modulates multiple signaling pathways. It inhibits the production of TNF-α and other pro-inflammatory cytokines by suppressing the NF-κB pathway.[9] Quercetin also attenuates the activation of p38 MAPK and JNK.[10]
Kaempferol
-
Mechanism: Kaempferol exerts its anti-inflammatory effects by inhibiting the production of TNF-α, IL-1β, and IL-6. It has been shown to suppress the activation of the NF-κB and MAPK signaling pathways.[4][11]
Luteolin
-
Mechanism: Luteolin is known for its strong anti-inflammatory properties, which include the inhibition of TNF-α, IL-6, iNOS, and COX-2 production.[1][12] Its mechanism involves the blockade of NF-κB and AP-1 activation pathways, and it can also inhibit the phosphorylation of p38 MAPK and ERK.[12][13]
Apigenin
-
Mechanism: Apigenin reduces the production of inflammatory mediators by inhibiting the Toll-like receptor-4 (TLR4)-dependent activation of Akt, mTOR, and NF-κB pathways, as well as the activation of JNK and p38-MAPK.[14] It also suppresses the expression of COX-2.[15]
Hesperidin
-
Mechanism: Hesperidin demonstrates anti-inflammatory activity by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[16] Its mechanism involves the modulation of the NF-κB signaling pathway.[16] It has also been reported to affect the p38 and JNK pathways.[17]
Naringenin
-
Mechanism: Naringenin has been shown to possess anti-inflammatory properties, including the inhibition of TNF-α and IL-6.[18] It can suppress the activation of the NF-κB and MAPK signaling pathways, including p38.[18][19]
Quantitative Comparison of Flavonoid Activity
The following table summarizes the available quantitative data for the inhibitory effects of this compound and other flavonoids on key inflammatory markers. It is important to note that experimental conditions can vary between studies, affecting direct comparisons of IC50 values.
| Flavonoid | Target | IC50 Value | Cell Line | Reference |
| This compound | TNF-α production | 6.8 µM | RBL-2H3 | [1] |
| Nobiletin | PGE2 production | < 64 µM | Human synovial cells | [2] |
| Tangeretin | Cell Viability | ~500 µM | HEK293T | [20] |
| Quercetin | TNF-α release | 1 µM | RAW 264.7 macrophages | [1] |
| Kaempferol | TNF-α release | - | - | |
| Luteolin | TNF-α release | < 1 µM | RAW 264.7 macrophages | [1] |
| Apigenin | Cell Viability | - | - | [14] |
| Hesperidin | TNF-α release | ~50 µM | RAW 264.7 macrophages | [1] |
| Naringenin | Cell Viability | 129.4 µM (MTT), 132.3 µM (SRB) | U87 glioma cells | [21] |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the studies cited, offering a framework for replicating and expanding upon this research.
Workflow for Assessing Anti-Inflammatory Activity
Cell Culture and Treatment
-
Cell Lines: Commonly used cell lines for in vitro inflammation studies include murine macrophage-like cell lines (e.g., RAW 264.7, J774A.1), human monocytic cell lines (e.g., THP-1), and various epithelial and endothelial cell lines depending on the research focus.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Flavonoid Treatment: Stock solutions of flavonoids are prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in culture medium. Cells are pre-treated with the flavonoids for a specific duration (e.g., 1-2 hours) before inflammatory stimulation.
Inflammatory Stimulation
-
Stimuli: Lipopolysaccharide (LPS) is a common stimulus used to induce an inflammatory response in macrophages and other immune cells via TLR4. Other stimuli include phorbol 12-myristate 13-acetate (PMA), calcium ionophores (e.g., A23187), or pro-inflammatory cytokines themselves (e.g., TNF-α).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol Overview:
-
Coating: Microplate wells are coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., BSA solution).
-
Sample Incubation: Cell culture supernatants and standards of known cytokine concentrations are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added.
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[22][23][24]
-
Western Blot Analysis for Protein Expression and Phosphorylation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol Overview:
-
Protein Extraction: Cells are lysed in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-COX-2, anti-phospho-p38 MAPK).
-
Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the HRP to produce light, which is captured on X-ray film or by a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. Loading controls (e.g., β-actin, GAPDH) are used to normalize the data.
-
Cyclooxygenase (COX) Activity Assay
-
Principle: COX activity can be measured by detecting the production of prostaglandins (e.g., PGE2) from arachidonic acid.
-
Protocol Overview:
-
Enzyme Source: The assay can be performed using purified COX-1 or COX-2 enzymes, or cell lysates containing these enzymes.
-
Inhibitor Incubation: The enzyme is pre-incubated with the test flavonoid or a known inhibitor.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.
-
Product Detection: The amount of prostaglandin produced is quantified, often using an ELISA kit specific for the prostaglandin of interest (e.g., PGE2). Alternatively, fluorometric or colorimetric methods that measure byproducts of the COX reaction can be used.[25][26]
-
Conclusion
This compound exerts its anti-inflammatory effects through a targeted inhibition of the p38 MAPK pathway, leading to reduced TNF-α and COX-2 production. While sharing some common mechanisms with other flavonoids, such as the modulation of the MAPK cascade, its apparent lack of effect on NF-κB phosphorylation suggests a degree of specificity that warrants further investigation. This comparative guide provides a foundational understanding for researchers to explore the therapeutic potential of this compound and other flavonoids in inflammatory diseases. The provided experimental frameworks offer a starting point for the design of robust studies to further elucidate the intricate molecular mechanisms of these promising natural compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. Novel anti-inflammatory actions of nobiletin, a citrus polymethoxy flavonoid, on human synovial fibroblasts and mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin regulates the sestrin 2-AMPK-p38 MAPK signaling pathway and induces apoptosis by increasing the generation of intracellular ROS in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effect of nobiletin on the MAPK/NF-κB signaling pathway in the synovial membrane of rats with arthritis induced by collagen - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tangeretin suppresses IL-1beta-induced cyclooxygenase (COX)-2 expression through inhibition of p38 MAPK, JNK, and AKT activation in human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Flavonoid Quercetin Inhibits Proinflammatory Cytokine (Tumor Necrosis Factor Alpha) Gene Expression in Normal Peripheral Blood Mononuclear Cells via Modulation of the NF-κβ System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory effect of luteolin on TNF-alpha-induced IL-8 production in human colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Apigenin reduces the Toll-like receptor-4-dependent activation of NF-κB by suppressing the Akt, mTOR, JNK, and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chrysophanol, Physcion, Hesperidin and Curcumin Modulate the Gene Expression of Pro-Inflammatory Mediators Induced by LPS in HepG2: In Silico and Molecular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of tangeretin as an activator of nuclear factor erythroid 2-related factor 2/antioxidant response element pathway in HEK293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. biovendor.com [biovendor.com]
- 23. Flavonoid metabolites reduce tumor necrosis factor‐α secretion to a greater extent than their precursor compounds in human THP‐1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Natsudaidain and Hesperidin Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between bioactive compounds is paramount. This guide provides a detailed, evidence-based comparison of Natsudaidain and Hesperidin, two flavonoids found in citrus fruits. While both exhibit promising anti-inflammatory and antioxidant properties, their mechanisms of action and reported efficacy in various experimental models show distinct characteristics. This comparison synthesizes available data to aid in the evaluation of their potential therapeutic applications.
Quantitative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound and Hesperidin from various in vitro and in vivo studies.
Table 1: Anti-Inflammatory Efficacy
| Compound | Model/Assay | Target | Efficacy | Reference |
| This compound | A23187-stimulated RBL-2H3 cells | TNF-α production | IC50: 6.8 µM | [1][2] |
| A23187-stimulated RBL-2H3 cells | COX-2 protein expression | Inhibition observed at tested concentrations | [1][2] | |
| Antigen-stimulated splenocytes | IFN-γ, IL-2, IL-10 production | Dose-dependent suppression | [3][4] | |
| Hesperidin | PMA + A23187-treated immune cells | IL-8 production | 0.6 ng/mL at 0.01 mg/mL, 0.47 ng/mL at 0.1 mg/mL | [5] |
| PMA + A23187-treated immune cells | TNF-α production | 0.3 ng/mL at 0.01 mg/mL and 0.1 mg/mL | [5] | |
| PMA + A23187-treated immune cells | IL-1β production | 0.0467 ng/mL at 0.01 mg/mL, 0.0367 ng/mL at 0.1 mg/mL | [5] | |
| Patients with Metabolic Syndrome | TNF-α | -4.44 pg/mL decrease with 500mg twice daily for 12 weeks | [6] | |
| Meta-analysis of RCTs | VCAM-1 | Significant reduction (WMD = -22.81 ng/L) | [7] | |
| Xylene-induced ear edema in mice | Edema suppression | 26.03% - 47.21% reduction with 100-400 mg/kg b. wt. | [8] | |
| Acetic acid-induced abdominal constriction in mice | Analgesic effect | 50% reduction with 100 mg/kg b. wt. | [8] |
Table 2: Antioxidant Efficacy
| Compound | Model/Assay | Efficacy | Reference |
| Hesperidin | H2O2-induced bovine mammary epithelial cells | Attenuated cell damage, reduced ROS and MDA levels, increased CAT activity | [9] |
| Meta-analysis of 18 clinical trials | MDA levels | Significant reduction | |
| Ferric Reducing Antioxidant Power (FRAP) and DPPH assays | Potent antioxidant activity demonstrated | [5] | |
| This compound | - | Data on direct antioxidant assays like DPPH or FRAP is limited in the provided search results. | - |
Experimental Protocols
Inhibition of TNF-α and COX-2 by this compound in RBL-2H3 Cells
-
Cell Culture and Stimulation: Rat basophilic leukemia (RBL-2H3) cells were cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum. For stimulation, cells were treated with the calcium ionophore A23187.
-
This compound Treatment: Cells were pretreated with varying concentrations of this compound (5, 25, 50, 100, and 200 µM) before stimulation with A23187.[1][2]
-
TNF-α Measurement: The concentration of TNF-α in the culture supernatant was determined by an enzyme-linked immunosorbent assay (ELISA).[1][2]
-
COX-2 Expression Analysis: COX-2 protein expression was evaluated by immunoblotting (Western blot) using a specific antibody against COX-2.[1][2]
-
mRNA Level Analysis: The mRNA levels of TNF-α and COX-2 were quantified using reverse transcription-polymerase chain reaction (RT-PCR).[1][2]
Anti-inflammatory Effects of Hesperidin in Human Adults with Metabolic Syndrome
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial was conducted with 49 patients diagnosed with metabolic syndrome.[6]
-
Intervention: Participants received either 500 mg of hesperidin or a placebo twice daily for a duration of 12 weeks.[6]
-
Biomarker Assessment: Fasting blood samples were collected at the beginning and end of the study to measure various metabolic and inflammatory markers, including fasting glucose, insulin, lipid profile, TNF-α, and high-sensitivity C-reactive protein (hs-CRP).[6]
-
Statistical Analysis: The changes in the measured parameters from baseline to the end of the trial were compared between the hesperidin and placebo groups to determine the efficacy of the intervention.[6]
Signaling Pathways
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to inhibit the production of pro-inflammatory mediators like TNF-α and COX-2 by suppressing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][2] Interestingly, it does not appear to affect the phosphorylation of p65 NF-κB.[1][2]
Caption: this compound inhibits p38 MAPK phosphorylation.
Hesperidin's Anti-Inflammatory and Antioxidant Signaling Pathways
Hesperidin exerts its effects through multiple signaling pathways. It is known to inhibit the NF-κB pathway, a key regulator of inflammation, and to activate the Nrf2 antioxidant response pathway.[9][10]
Caption: Hesperidin's dual action on NF-κB and Nrf2 pathways.
Comparative Analysis
Mechanism of Action:
-
This compound appears to have a more targeted anti-inflammatory mechanism, primarily acting on the p38 MAPK pathway.[1][2] This specificity could be advantageous in scenarios where targeted modulation of this pathway is desired.
-
Hesperidin demonstrates a broader mechanism of action, influencing both pro-inflammatory (NF-κB) and antioxidant (Nrf2) pathways.[9][10] This dual activity suggests a potential for Hesperidin in conditions characterized by both inflammation and oxidative stress.
Efficacy:
-
Anti-Inflammatory: Both compounds show potent anti-inflammatory effects. This compound demonstrates a low micromolar IC50 for TNF-α inhibition in vitro.[1][2] Hesperidin has shown significant reductions in various inflammatory cytokines in both cell culture and human clinical trials, indicating its in vivo efficacy.[5][6] Direct comparison of potency is challenging due to the different experimental setups.
-
Antioxidant: The available data strongly supports the antioxidant activity of Hesperidin through the activation of the Nrf2 pathway and direct radical scavenging.[5][9] There is less direct evidence for the antioxidant capacity of this compound in the provided literature, which primarily focuses on its anti-inflammatory role.
Bioavailability and Metabolism:
-
The search results provide more information on the bioavailability and metabolism of hesperidin, noting that it is metabolized to hesperetin by gut microbiota.[11] Information on the pharmacokinetics of this compound is less prevalent in the provided sources.
Conclusion
Both this compound and Hesperidin are promising citrus flavonoids with significant therapeutic potential.
-
This compound may be a candidate for conditions where inflammation is driven by the p38 MAPK pathway. Further research into its antioxidant properties and in vivo efficacy is warranted.
-
Hesperidin presents a multi-faceted approach by concurrently tackling inflammation and oxidative stress. Its efficacy is supported by a broader range of studies, including clinical trials.[6][12]
For drug development professionals, the choice between these two compounds would depend on the specific pathological mechanisms being targeted. The targeted approach of this compound and the broader, dual-action of Hesperidin offer different strategic advantages for therapeutic intervention. Further head-to-head in vivo studies are necessary for a definitive comparison of their potency and therapeutic efficacy.
References
- 1. Effect of this compound isolated from Citrus plants on TNF-alpha and cyclooxygenase-2 expression in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. The effect of hesperidin supplementation on metabolic profiles in patients with metabolic syndrome: a randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 9. Hesperidin ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The effects of hesperidin supplementation on cardiovascular risk factors in adults: a systematic review and dose–response meta-analysis [frontiersin.org]
- 12. Randomized clinical trial on the efficacy of hesperidin 2S on validated cardiovascular biomarkers in healthy overweight individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Natsudaidain's Dance with Cellular Signals: A Comparative Look at PI3K/Akt and p53 Pathways
For researchers, scientists, and drug development professionals, understanding how natural compounds modulate key cellular signaling pathways is paramount in the quest for novel therapeutics. Natsudaidain, a flavonoid found in citrus fruits, has emerged as a molecule of interest for its potential to influence the critical PI3K/Akt and p53 signaling pathways, which are often dysregulated in various diseases, including cancer and inflammatory conditions.
This guide provides a comparative analysis of this compound's effects on these pathways, supported by available experimental data. We also explore the activities of other well-studied flavonoids—Quercetin, Luteolin, and Apigenin—that share similar mechanisms of action, offering a broader perspective for drug discovery and development.
Recent research has highlighted this compound's ability to alleviate acute lung injury by modulating the PI3K/Akt and p53 pathways. The study indicated that this compound upregulates the pro-survival PI3K/Akt signaling cascade while simultaneously downregulating the tumor-suppressive p53 pathway, ultimately leading to a reduction in apoptosis or programmed cell death. This dual action suggests a potential therapeutic role for this compound in conditions characterized by excessive cell death and inflammation.
Performance Comparison: this compound and Alternatives
To provide a clearer picture of this compound's efficacy, this section compares its effects with those of other flavonoids known to target the PI3K/Akt and p53 pathways. The following tables summarize quantitative data from various studies, showcasing the impact of these compounds on key protein expression and apoptosis.
Table 1: Effect of Flavonoids on PI3K/Akt and p53 Pathway Protein Expression
| Compound | Cell Line | Treatment | Target Protein | Change in Expression (Fold Change vs. Control) | Reference |
| This compound | MLE-12 (mouse lung epithelial cells) | LPS-induced | p-PI3K | Increased (quantitative data not available) | |
| p-Akt | Increased (quantitative data not available) | ||||
| p53 | Decreased (quantitative data not available) | ||||
| Quercetin | Dalton's Lymphoma Ascites Cells | 50 mg/kg | p-PI3K | ~0.5-fold decrease | |
| p-Akt | ~0.4-fold decrease | ||||
| p53 | ~2.5-fold increase | ||||
| Luteolin | HeLa (human cervical cancer cells) | 20 µM | p-Akt (Ser473) | ~0.3-fold decrease | [1] |
| p53 (p-Ser15) | ~2.0-fold increase | [1] | |||
| Apigenin | 22Rv1 (human prostate carcinoma cells) | 40 µM | p-Akt (Ser473) | ~0.2-fold decrease | |
| p53 | ~3.0-fold increase |
Table 2: Effect of Flavonoids on Apoptosis
| Compound | Cell Line | Treatment | Apoptosis Assay | Percentage of Apoptotic Cells | Reference |
| This compound | MLE-12 cells | t-BHP induced | TUNEL | Decreased (quantitative data not available) | |
| Quercetin | Hepatocellular Carcinoma Cells (SNU-449) | 100 µM | Flow Cytometry (Annexin V/PI) | ~35% | |
| Luteolin | HeLa cells | 20 µM | Flow Cytometry (Annexin V/PI) | ~52% (early + late apoptosis) | [1] |
| Apigenin | Human Melanoma Cells (A375SM) | 100 µM | Flow Cytometry (Annexin V/PI) | ~45% |
Signaling Pathway Diagrams
To visualize the intricate cellular mechanisms at play, the following diagrams illustrate the PI3K/Akt and p53 signaling pathways and how this compound is proposed to interact with them.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival.
Caption: The p53 signaling pathway, a critical tumor suppressor pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the studies of the alternative flavonoids.
Western Blot Analysis for PI3K/Akt and p53 Pathway Proteins
Objective: To quantify the expression levels of total and phosphorylated proteins in the PI3K/Akt and p53 signaling pathways.
Protocol Summary (Luteolin on HeLa cells):
-
Cell Culture and Treatment: HeLa cells were cultured and treated with 20 µM luteolin for 48 hours.
-
Protein Extraction: Cells were lysed using RIPA buffer, and total protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473) and p-p53 (Ser15). β-actin was used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the relative protein expression levels.
Apoptosis Assay using Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following flavonoid treatment.
Protocol Summary (Luteolin on HeLa cells):
-
Cell Culture and Treatment: HeLa cells were treated with 20 µM luteolin for 48 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V positive and PI negative cells were considered early apoptotic, while cells positive for both Annexin V and PI were considered late apoptotic or necrotic.
Experimental Workflow Diagram
Caption: A generalized workflow for studying flavonoid effects on signaling pathways.
Conclusion
This compound demonstrates a compelling potential to modulate the PI3K/Akt and p53 signaling pathways, positioning it as a candidate for further investigation in diseases characterized by apoptosis and inflammation. While direct quantitative comparisons are currently limited by the availability of published data, the analysis of structurally similar and well-characterized flavonoids like Quercetin, Luteolin, and Apigenin provides a valuable framework for understanding the potential efficacy of this class of compounds. The presented data and protocols offer a foundation for researchers to design and execute further studies aimed at elucidating the precise mechanisms of action of this compound and other promising natural products. As the body of evidence grows, these citrus-derived compounds may pave the way for novel therapeutic strategies targeting fundamental cellular processes.
References
The Untapped Potential of Natsudaidain in Enhancing Chemotherapy: A Comparative Guide
For Immediate Release
Dateline: Shanghai, China – November 18, 2025 – In the relentless pursuit of more effective cancer therapies, researchers are increasingly turning their attention to natural compounds that can work in synergy with conventional chemotherapeutic drugs. One such compound of interest is Natsudaidain, a flavonoid found in citrus fruits. While direct studies on its synergistic effects with chemotherapy are currently lacking in published literature, its known biological activities and the established chemosensitizing properties of structurally similar citrus flavonoids present a compelling case for its investigation. This guide provides a comparative framework, proposing a hypothetical study to explore the synergistic potential of this compound with the widely used chemotherapeutic drug, Doxorubicin, in a human breast cancer cell line.
Introduction to this compound and Chemotherapy Synergy
This compound (C₂₁H₂₂O₉) is a polymethoxyflavone that has been identified in various citrus species.[1] Previous research has indicated its involvement in modulating key cellular signaling pathways, including the PI3K/Akt and p53 pathways, which are often dysregulated in cancer. While the direct impact of this compound on cancer cells is an area of active research, the broader class of citrus flavonoids has demonstrated significant potential in enhancing the efficacy of chemotherapeutic agents.[2][3] Flavonoids like nobiletin and hesperidin have been shown to increase the sensitivity of cancer cells to drugs such as doxorubicin and paclitaxel, in some cases by inhibiting drug efflux pumps that contribute to multidrug resistance.[2]
This guide outlines a proposed experimental investigation into the synergistic effects of this compound and Doxorubicin on a human breast cancer cell line, providing detailed methodologies, hypothetical data for comparison, and visualizations of the experimental workflow and underlying molecular pathways.
Hypothetical Experimental Data: this compound and Doxorubicin Synergy
The following tables present hypothetical data that could be generated from a study investigating the synergistic effects of this compound and Doxorubicin on the MCF-7 human breast cancer cell line.
Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin
| Treatment Group | IC50 (µM) after 48h |
| Doxorubicin alone | 1.2 |
| This compound alone | > 100 |
| Doxorubicin + this compound (10 µM) | 0.5 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Combination Index (CI) Analysis
| Fractional Effect (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.48 | Strong Synergy |
| 0.75 | 0.41 | Strong Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Apoptosis Rate as Determined by Annexin V-FITC/PI Staining
| Treatment Group (48h) | Percentage of Apoptotic Cells (%) |
| Control | 3.5 |
| Doxorubicin (0.5 µM) | 15.2 |
| This compound (10 µM) | 5.1 |
| Doxorubicin (0.5 µM) + this compound (10 µM) | 35.8 |
Proposed Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are proposed protocols for the key experiments in this hypothetical study.
1. Cell Culture and Reagents:
-
Cell Line: Human breast adenocarcinoma cell line, MCF-7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Reagents: this compound (purity >98%), Doxorubicin, Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), antibodies for Western blotting (e.g., anti-Akt, anti-p-Akt, anti-p53, anti-Bax, anti-Bcl-2, and anti-β-actin).
2. Cell Viability Assay (MTT Assay):
-
Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, Doxorubicin, or a combination of both for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
3. Combination Index (CI) Analysis:
-
The synergistic effect of the drug combination will be determined by the Chou-Talalay method using the CompuSyn software. The CI values will be calculated based on the dose-response curves of the individual drugs and their combination.
4. Apoptosis Assay (Flow Cytometry):
-
Seed MCF-7 cells in 6-well plates and treat with this compound, Doxorubicin, or their combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
5. Western Blot Analysis:
-
Lyse the treated cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Path Forward: Workflows and Pathways
To clearly illustrate the proposed experimental design and the potential molecular mechanisms, the following diagrams are provided in DOT language.
Caption: Proposed experimental workflow for investigating this compound and Doxorubicin synergy.
Caption: Hypothesized signaling pathway modulation by this compound and Doxorubicin.
Conclusion and Future Directions
The presented hypothetical study design provides a robust framework for evaluating the synergistic potential of this compound with Doxorubicin. The anticipated results, including a reduction in the IC50 of Doxorubicin, a strong synergistic combination index, and an enhanced rate of apoptosis, would provide a strong rationale for further preclinical development. Future in vivo studies using animal models would be the next logical step to validate these in vitro findings and to assess the therapeutic efficacy and potential for reduced systemic toxicity of this combination therapy. The exploration of natural compounds like this compound holds immense promise for the development of novel and more effective cancer treatment strategies.
References
- 1. This compound | C21H22O9 | CID 3084605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Citrus flavonoids for overcoming breast cancer resistance to methotrexate: identification of potential targets of nobiletin and sinensetin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products for Cancer-Targeted Therapy: Citrus Flavonoids as Potent Chemopreventive Agents [journal.waocp.org]
A Comparative Analysis of Natsudaidain's Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Natsudaidain, a citrus flavonoid, against other well-researched neuroprotective agents. The objective is to offer a clear, data-driven comparison to aid in research and development efforts in the field of neurodegenerative diseases. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their respective mechanisms of action.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the quantitative data on the neuroprotective effects of this compound and selected comparator compounds—Nobiletin, Hesperidin, and Curcumin. The data is compiled from various in vitro and in vivo studies and presented to highlight the comparative efficacy in key areas of neuroprotection, including neuronal viability, and mitigation of oxidative stress and apoptosis.
| Compound | Assay | Model System | Concentration/Dose | Observed Effect |
| This compound | BDNF Expression | ACHN Cells (Human Kidney Adenocarcinoma) | Not Specified | Increased BDNF mRNA and protein levels.[1][2] |
| Anti-inflammatory | RBL-2H3 Cells (Rat Basophilic Leukemia) | 6.8 µM | 50% reduction in TNF-α protein and mRNA levels. | |
| Nobiletin | Neuronal Viability | Rotenone-treated Primary Cortical Neurons | 30 µM | Restored neuronal viability from 70.5% to 91.4%.[3] |
| Oxidative Stress (ROS Reduction) | Rotenone-treated Mitochondria | 30 µM | Reduced ROS levels from 131.7% to 101.0%.[3] | |
| Apoptosis (AIF Translocation) | Rotenone-treated Primary Cortical Neurons | 30 µM | Significantly blocked the rotenone-induced increase in nuclear and cytosolic AIF expression.[3] | |
| Neuronal Viability | Sodium Arsenate-treated hNPCs | 50 µM | Maintained >70% cell viability over 96 hours.[4] | |
| Neurite Outgrowth | Sodium Arsenate-treated hNPCs | 50 µM | Increased neurite length from 99.8 µm to 264.5 µm.[4] | |
| Hesperidin | Oxidative Stress (ROS Reduction) | 6-OHDA-treated SH-SY5Y Cells | 62.5 and 125 µM | Effectively lowered ROS generation.[5] |
| Apoptosis (Bcl-2/Bax Ratio) | Rotenone-treated SK-N-SH Cells | 20 µg/mL | Attenuated the rotenone-induced decrease in Bcl-2 and increase in Bax expression.[6] | |
| Lipid Peroxidation | In vitro assay | 179.1 µM (IC50) | Successfully inhibited lipid peroxidation.[7] | |
| Curcumin | Neuronal Viability | OGD/R-treated Primary Cortical Neurons | 5 µM | Increased cell viability by approximately 23%.[8] |
| Oxidative Stress (MDA Reduction) | H2O2-treated C17.2 Neural Stem Cells | 10 µM | Mitigated H2O2-induced oxidative stress, evidenced by a reduction in MDA levels.[9] | |
| Cell Viability (Toxicity) | BV-2 and SH-SY5Y Cells | 10 and 20 µM | Toxic at these concentrations, especially at 72h. Safe concentrations are between 1-5 µM.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Assessment of Neuronal Viability (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with the desired concentrations of the test compound (e.g., this compound, Nobiletin) for a specified period (e.g., 24, 48, or 72 hours). Include both positive (e.g., a known neurotoxin like MPP+ or glutamate) and negative (vehicle) controls.
-
MTT Incubation: After treatment, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe DCFH-DA to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture and treat neuronal cells as described in the MTT assay protocol.
-
Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Data Analysis: Express ROS levels as a percentage of the control group.
Western Blot Analysis for Apoptotic Proteins
This protocol is used to detect and quantify the expression of key apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3.
-
Protein Extraction: Following cell treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Evaluation of Anti-inflammatory Effects in Microglia
This protocol assesses the ability of a compound to suppress the inflammatory response in microglial cells.
-
Cell Culture: Culture microglial cells (e.g., BV-2) in 24-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
ELISA for Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in the neuroprotective effects of the discussed compounds and a general workflow for their evaluation.
References
- 1. Increasing Effect of Citrus natsudaidai on Brain-Derived Neurotrophic Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nobiletin Exhibits Neuroprotective Effects against Mitochondrial Complex I Inhibition via Regulating Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nobiletin Ameliorates Cellular Damage and Stress Response and Restores Neuronal Identity Altered by Sodium Arsenate Exposure in Human iPSCs-Derived hNPCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of Hesperidin, a Plant Flavanone, on Rotenone-Induced Oxidative Stress and Apoptosis in a Cellular Model for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection by Curcumin in Ischemic Brain Injury Involves the Akt/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin inhibits oxidative stress and autophagy in C17.2 neural stem cell through ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of Natsudaidain: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of Natsudaidain, a naturally occurring O-methylated flavonol.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is a natural product and generally considered to have low toxicity, it is prudent to handle it as a chemical substance of unknown full hazard profile and follow standard laboratory chemical waste procedures.
Key Chemical and Physical Properties
A summary of this compound's properties relevant to its handling and disposal is presented below.
| Property | Value |
| Chemical Formula | C21H22O9 |
| Molar Mass | 418.39 g/mol [1] |
| CAS Number | 35154-55-3[1] |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low water solubility, a common characteristic of polymethoxyflavonoids. |
| Known Hazards | No specific hazards are listed under GHS classifications for the broader "citrus natsudaidai extract". However, as a pure compound, it should be handled with care. |
Experimental Protocols for Disposal
The following protocols outline the recommended procedures for the disposal of this compound waste. These are based on general best practices for the disposal of non-hazardous or low-hazard organic chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety Goggles: To protect eyes from potential splashes.
-
Laboratory Coat: To protect skin and clothing.
-
Nitrile Gloves: To prevent skin contact.
2. Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and cost-effective disposal.
-
Solid Waste:
-
Place solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), into a designated, leak-proof, and clearly labeled solid chemical waste container.
-
The container should be labeled as "Non-halogenated Solid Organic Waste" and should list "this compound" as a constituent.
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Liquid Waste (Solutions):
-
If this compound is in a solvent, it should be disposed of in the appropriate liquid waste stream.
-
Aqueous Solutions: While some non-hazardous, water-soluble organic compounds can be disposed of down the sanitary sewer, given the lack of specific ecotoxicity data for this compound, this is not recommended. Collect aqueous solutions containing this compound in a designated "Aqueous Organic Waste" container.
-
Organic Solvent Solutions: Dispose of solutions of this compound in organic solvents in the appropriate "Non-halogenated" or "Halogenated" organic solvent waste container, depending on the solvent used.
-
Ensure all liquid waste containers are securely capped when not in use.
-
3. Spill Cleanup Procedure
In the event of a small spill of solid this compound:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material and any contaminated cleaning materials (e.g., paper towels) into the designated solid chemical waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
4. Final Disposal
-
Once the waste containers are full (up to 90% capacity), ensure they are tightly sealed and properly labeled.
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of solid this compound or its concentrated solutions in the regular trash or down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Natsudaidain
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Natsudaidain in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the general handling of flavonoids and related polyphenolic compounds is required. Always wear appropriate PPE to prevent skin and eye contact and to avoid inhalation of the powdered compound.[1]
Summary of Required PPE:
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. Leather and textile gloves are unsuitable as they can absorb chemicals.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Body Protection | A standard laboratory coat. | Minimizes contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Prevents inhalation of the powdered compound. |
Operational Plan: Safe Handling Protocol
This compound, a flavonoid isolated from citrus plants, should be handled with care to avoid degradation and to ensure the safety of laboratory personnel.[1] Flavonoids are sensitive to light and air, which can cause oxidation and degradation.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and free of contaminants. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on a lab coat, nitrile gloves, and safety glasses.
-
Weighing and Aliquoting:
-
If possible, perform these tasks in a low-light environment to minimize light exposure.[1]
-
Handle the solid compound carefully to avoid creating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
-
Dissolving: When preparing solutions, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Storage:
-
Store this compound powder in a cool, dark, and dry place.
-
For solutions, use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
-
Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Disposal Plan
Dispose of this compound waste in accordance with all local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, gloves) in a designated, sealed waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed waste container. Do not pour down the drain.
-
Labeling: Clearly label all waste containers with the contents, including the name "this compound" and any solvents used.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₉ | PubChem |
| Molecular Weight | 418.39 g/mol | PubChem |
| CAS Number | 35154-55-3 | PubChem |
| Appearance | Solid (predicted) | PubChem |
| Melting Point | 154-156 °C | PubChem |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol details the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Weighing paper
-
Spatula
-
Vortex mixer or sonicator
-
Amber microcentrifuge tubes or glass vials
Procedure:
-
Pre-Weighing: Tare the analytical balance with a piece of weighing paper.
-
Weighing: Carefully weigh the desired amount of this compound powder onto the weighing paper. Record the exact weight.
-
Transfer: Transfer the weighed powder into an appropriately sized amber tube or vial.
-
Solvent Addition: Add the calculated volume of the desired solvent to the tube or vial containing the this compound powder.
-
Dissolution: Cap the tube or vial securely and vortex or sonicate until the this compound is completely dissolved.
-
Labeling and Storage: Clearly label the tube or vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) and protected from light.[1]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
